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Diarsene

Cat. No.: B1235124
M. Wt: 149.8432 g/mol
InChI Key: FFCZHQLUEDCQKI-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Arsenic-Arsenic Multiple Bonds

The concept of arsenic-arsenic multiple bonds has a history rooted in early chemical investigations of arsenic compounds. The parent diarsene, HAs=AsH, was first mentioned by Davy in 1810 as a product from the reaction of potassium and arsenic in a hydrogen atmosphere. nih.gov However, definitive proof of its existence remained elusive for a considerable time. The literature reveals only a limited number of compounds containing arsenic-arsenic double bonds. nsf.gov Early interest in organo-arsenic(I) chemistry can be traced to historically significant compounds like Salvarsan, introduced by Ehrlich in 1910. lookchem.com While some early formulations, such as that for arsenoacetic acid, proposed this compound structures, modern studies using techniques like ESI-MS have shown that these compounds often exist as mixtures of cyclic Asₙ rings, indicating that the this compound formulation was unlikely. lookchem.com The challenges in synthesizing and characterizing compounds with multiple bonds between heavier pnictogens, including arsenic, reflect the difficulties in stabilizing these linkages, the importance of dispersion forces, and the reduced tendency of heavier p-block elements to catenate. worktribe.com

Conceptual Significance of this compound within Pnictogen Chemistry

This compound holds significant conceptual importance as a heavier analogue of ethylene (B1197577) (H₂C=CH₂) and diphosphene (B14672896) (HP=PH). nih.govnsf.govnih.gov Studying diarsenes allows for a deeper understanding of how the nature of multiple bonds changes down Group 15 of the periodic table. While nitrogen readily forms stable N≡N triple bonds and N=N double bonds (diazenes), the stability of such multiple bonds decreases for the heavier congeners. worktribe.com Diphosphenes, diarsenes, distibenes, and dibismuthenes have been reported, but their numbers decrease rapidly down the group, highlighting the challenges in stabilizing multiple bonds between larger atoms. worktribe.com Theoretical studies comparing Ph-E=E-Ph molecules (E = N, P, As, Sb, Bi) suggest that the π bond strength decreases and the distortion from trans-bent to trans geometry increases as the atomic weight of the pnictogen element increases. researchgate.net this compound's bonding can be described by the Dewar–Chatt–Duncanson model when coordinated to metal centers, similar to olefins. nih.gov

Overview of Research Trajectories in this compound Studies

Research in this compound chemistry has primarily focused on overcoming the inherent instability of the As=As double bond through various strategies and exploring the resulting compounds' properties and reactivity.

The synthesis of stable diarsenes often involves the use of bulky substituents to provide kinetic stabilization to the As=As double bond. chemistryviews.orgrsc.org One approach involves the reduction of corresponding As(III) precursors, such as [Cl₂As{κ²-N,N'-(ArN)₂CR}], to yield guanidinato- or amidinato-bridged diarsenes. nih.gov Another synthetic route involves the methanolysis of complexes like [{Fe(CO)₄}As(SiMe₃)₃] to synthesize this compound complexes such as [{Fe(CO)₄}(η²-As₂H₂)], which contains the parent this compound as a side-on coordinated ligand. nih.gov The synthesis of neutral diarsenes with bulky terphenyl-based substituents, like (MesTerAs)₂, has also been achieved through the reduction of precursors such as MesTerAsCl₂ using reducing agents like Zn and PMe₃. chemistryviews.org

Understanding the electronic structure of diarsenes is crucial for explaining their stability and reactivity. Spectroscopic techniques, including ¹H and ¹³C NMR, IR, UV-Vis, and EPR spectroscopy, coupled with single-crystal X-ray diffraction, are employed to characterize this compound compounds. chemistryviews.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT) calculations, play a vital role in elucidating the electronic structure and bonding situation. nih.govresearchgate.net DFT calculations on the parent this compound complex [{Fe(CO)₄}(η²-As₂H₂)] indicate that it can be best described as an olefin-like complex where the As=As double bond character is preserved upon coordination. nih.gov These calculations show stabilization of the π orbitals and slight destabilization of the σ bond upon coordination. nih.gov Wiberg Bond Indices can be used to quantify the bond order, with values around 1.18 indicating multiple bond character in coordinated diarsenes, compared to higher values (e.g., 2.05 for free trans-As₂H₂). nih.gov Studies on this compound radical anions have shown unpaired spin density residing in the antibonding π*-orbital, sometimes with involvement of the stabilizing ligands. rsc.orgrsc.org

The reactivity of diarsenes is influenced by the nature of the As=As double bond and the substituents present. While the parent this compound HAs=AsH is highly sensitive, coordinated diarsenes can exhibit specific reactivity. nih.gov For instance, the complex [{Fe(CO)₄}(η²-As₂H₂)] has been shown to react as an AsH transfer reagent towards Lewis acids, leading to the formation of new complexes containing As-H ligands. nih.gov this compound radical anions, the first isolable example of which was recently reported, have shown potential to act as one-electron reductants. chemistryviews.orgrsc.orgrsc.org Studies on carbene-coordinated diarsenes have revealed that the coordination can invert the redox properties of the this compound unit, allowing for the formation of radical cations and dications. researchgate.netresearchgate.netacs.org Reactions of diarsenes can also lead to the cleavage of the As=As double bond under certain conditions, forming arsinidene species. researchgate.net

Diarsenes, particularly those with appropriate substituents, can act as ligands in coordination chemistry, forming complexes with transition metals. The coordination can stabilize the this compound unit. Examples include titanocene (B72419) this compound complexes and iron carbonyl complexes containing the parent this compound as a side-on ligand. nih.govnih.govchemrxiv.org In metal complexes, this compound ligands can exhibit different binding modes, such as η² coordination. nih.govresearchgate.net The electronic structure of these complexes can be described as involving interactions between the metal center and the this compound ligand's orbitals, including π-donation and metal-As backbonding. nih.gov The ability of this compound complexes to coordinate to metal centers, sometimes through both the As lone pair and the As-As σ-bond, makes them potential building blocks for supramolecular assemblies. researchgate.netnih.govnih.gov Reactions of this compound complexes with metal salts, such as silver(I) salts, have led to the formation of unprecedented supramolecular aggregates, including dimers and trimers, where the this compound complex acts as a linking unit. researchgate.netnih.govnih.govuni-regensburg.deuni-regensburg.denih.gov These assemblies demonstrate the potential of this compound complexes in constructing complex supramolecular structures. uni-regensburg.denih.gov

Data Tables:

CompoundAs-As Bond Distance (Å)Wiberg Bond Index (As-As)NotesSource
Free trans-As₂H₂2.2402.05Theoretical calculation nih.govnsf.gov
[{Fe(CO)₄}(η²-As₂H₂)]2.368 / 2.3651.18Coordinated this compound in complex nih.govnsf.govworktribe.com
[(TrenᵀᴵᴾˢU)₂(As₂H₂)]2.4102(13)-Bridging ligand, elongated bond nih.gov
[Cp₂Mo₂(CO)₄(μ,η²-As₂)] in Ag complex2.2568(14)-Coordinated this compound in Ag complex worktribe.com

Note: The provided data tables are examples based on the text. Interactive tables would require a different implementation not possible in this text-based format.

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2 B1235124 Diarsene

Properties

Molecular Formula

As2

Molecular Weight

149.8432 g/mol

IUPAC Name

λ1-arsanylarsenic

InChI

InChI=1S/As2/c1-2

InChI Key

FFCZHQLUEDCQKI-UHFFFAOYSA-N

SMILES

[As][As]

Canonical SMILES

[As][As]

Origin of Product

United States

Synthetic Methodologies for Diarsene and Its Derivatives

Strategies for Generating the Diarsene Motif

The formation of a stable arsenic-arsenic double bond is a challenging synthetic endeavor due to the propensity of arsenic to form single bonds in catenated structures or cages. Consequently, successful strategies have been developed to isolate molecular species containing the As=As moiety, primarily through kinetic stabilization.

Methanolysis of Arsenic Precursors

The synthesis of diarsenes via the methanolysis of arsenic precursors is not a widely documented or common method in the scientific literature. While alcoholysis reactions are utilized in various areas of organometallic synthesis, their specific application to the formation of an arsenic-arsenic double bond is not well-established. Typically, the generation of the this compound motif relies on reductive coupling pathways from arsenic(III) precursors.

Reduction Pathways for this compound Species

A primary and effective strategy for the synthesis of diarsenes involves the reductive coupling of arsenic(III) precursors. This approach typically utilizes organoarsenic halides, where the reduction of the As-X bond leads to the formation of the As=As double bond. The choice of reducing agent is critical to the success of these reactions, with alkali metals and magnesium being commonly employed.

For instance, the reduction of a dichlorodiorganoarsine with a suitable reducing agent can yield a this compound. The reaction can be generalized as follows:

2 RAsCl₂ + 4 M → RAs=AsR + 4 MCl (where M is a reducing agent like Mg or an alkali metal)

The success of this reaction is highly dependent on the nature of the organic substituent 'R', which must be sufficiently bulky to provide kinetic stability to the resulting this compound.

Table 1: Examples of Reducing Agents in this compound Synthesis

PrecursorReducing AgentThis compound ProductReference
(Tbt)AsCl₂MagnesiumTbtAs=AsTbt[Fictionalized Example]
(Tip)AsCl₂SodiumTipAs=AsTip[Fictionalized Example]

Note: Tbt = 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl; Tip = 2,4,6-triisopropylphenyl. The examples in this table are illustrative of the general reductive coupling strategy.

Role of Ligand Design in this compound Stabilization

The kinetic stabilization of the this compound moiety is paramount to its isolation, and this is achieved through judicious ligand design. acs.org The primary role of the ligands is to provide steric bulk around the As=As core, which prevents oligomerization or decomposition reactions. bohrium.comrsc.org Large, sterically demanding ligands create a "protective pocket" that shields the reactive arsenic-arsenic double bond. researchgate.net

Beyond steric hindrance, the electronic properties of the ligands can also play a role in the stability of diarsenes. rsc.org Ligands can influence the electronic structure of the this compound unit, affecting the bond strength and reactivity. N-heterocyclic carbenes (NHCs), for example, are excellent ligands for stabilizing low-valent main-group elements due to their strong σ-donating ability. elsevierpure.comresearchgate.net

Table 2: Ligands Used for this compound Stabilization

Ligand TypeKey FeatureExample
Bulky Aryl GroupsSteric Hindrance2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt)
Terphenyl LigandsSteric Hindrance2,6-bis(2,4,6-trimethylphenyl)phenyl
N-Heterocyclic CarbenesStrong σ-donation1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

Synthesis of Substituted this compound Compounds

The synthesis of diarsenes with specific substituents allows for the fine-tuning of their chemical and physical properties. The following sections describe the preparation of two important classes of substituted diarsenes.

Preparation of Carbene-Coordinated Diarsenes

N-heterocyclic carbenes (NHCs) have proven to be exceptional ligands for stabilizing reactive main-group species, including diarsenes. nih.gov The synthesis of carbene-coordinated diarsenes typically involves the reaction of a source of elemental arsenic or a suitable arsenic precursor with a free NHC. bohrium.com

For example, the reaction of an NHC with an arsenic(III) halide in the presence of a reducing agent can lead to the formation of an NHC-stabilized this compound. The strong σ-donation from the carbene carbon to the arsenic center helps to stabilize the low oxidation state of arsenic in the this compound.

A notable synthesis involves the reduction of AsCl₃ in the presence of a bulky NHC, which yields a this compound of the type (NHC)As=As(NHC). acs.orgbohrium.com

Table 3: Examples of Synthesized Carbene-Coordinated Diarsenes

Carbene LigandArsenic PrecursorReducing AgentThis compound Product
IPrAsCl₃KC₈(IPr)As=As(IPr)
IMesAs(NMe₂)₃-(IMes)As=As(IMes)

Note: IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-dimesitylimidazol-2-ylidene.

Formation of Halogen-Substituted Diarsenes

The direct synthesis of diarsenes bearing halogen substituents on the arsenic atoms (halo-diarsenes) is a challenging area of research, and such compounds are less common than their organically substituted counterparts. The high reactivity of the As-halogen bond can lead to various side reactions.

Plausible synthetic routes to halogen-substituted diarsenes could involve the controlled halogenation of a pre-formed this compound. For example, the reaction of a sterically protected this compound with a mild halogenating agent might lead to the addition of halogens across the As=As bond, followed by elimination to form a halo-diarsene. However, such reactions would need to be carefully controlled to avoid cleavage of the arsenic-arsenic bond.

Another potential route could be the reductive coupling of arsenic trihalides under specific conditions that favor the formation of a this compound over other arsenic subhalides or elemental arsenic. The choice of reducing agent and reaction stoichiometry would be crucial in such a synthesis.

Due to the limited number of reported examples, a detailed and generalized synthetic methodology for halogen-substituted diarsenes is not yet well-established in the chemical literature.

Incorporation of Bulky Organic Ligands for Kinetic Stabilization

The inherent reactivity of the arsenic-arsenic double bond necessitates kinetic stabilization to enable the isolation of this compound compounds under ambient conditions. A primary strategy involves the use of sterically demanding organic ligands that physically encumber the As=As core, preventing oligomerization and reactions with other species. N-heterocyclic carbenes (NHCs) with bulky substituents have proven particularly effective in this role.

For example, a stable this compound compound has been synthesized utilizing a bulky NHC ligand, :C{N(2,6-iPr₂C₆H₃)CH}₂. In this molecule, the carbene carbon atoms form bonds to each arsenic atom, providing electronic stabilization, while the large 2,6-diisopropylphenyl groups provide a sterically hindered environment around the this compound unit. This steric shield is crucial for the kinetic stability of the resulting molecule, (NHC)₂As₂.

Table 1: Examples of Kinetically Stabilized this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Formula Ligand Key Feature
(NHC)₂As₂ :C{N(2,6-iPr₂C₆H₃)CH}₂ Bulky N-heterocyclic carbene provides steric protection.

Synthetic Routes to this compound Radical Ions and Dications

The redox activity of this compound compounds allows for the synthesis of their corresponding radical ions and dications through controlled electron transfer processes.

This compound radical cations can be generated via the one-electron oxidation of a neutral, kinetically stabilized this compound precursor. This process involves the removal of a single electron from the molecule's highest occupied molecular orbital (HOMO), resulting in a species with an unpaired electron and a positive charge.

A notable example is the oxidation of the carbene-stabilized this compound, L:As-As:L (where L: = :C{N(2,6-iPr₂C₆H₃)CH}₂), using gallium(III) chloride (GaCl₃) as the oxidizing agent. When the reaction is carried out with a 1:2 molar ratio of the this compound to GaCl₃ in diethyl ether, a one-electron transfer occurs, yielding the monocationic diarsenic radical complex, [L:AsAs:L]•+[GaCl₄]⁻. nih.gov The formation of the radical cation has been confirmed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which detects the unpaired electron. researchgate.net

Further oxidation of the this compound system can lead to the formation of this compound dications, which involves a net two-electron removal from the starting neutral compound. These multi-electron transformations can be achieved by adjusting the stoichiometry of the oxidizing agent.

Continuing the example from the previous section, the oxidation of the same carbene-stabilized this compound (L:As-As:L) with GaCl₃ in a 1:4 molar ratio in toluene (B28343) results in a two-electron oxidation. nih.gov This process affords the dicationic this compound complex [L:As=As:L]²⁺([GaCl₄]⁻)₂. nih.gov This transformation highlights the ability of the this compound core to undergo sequential oxidation steps to form stable, multi-charged species when appropriately stabilized by bulky ligands.

Table 2: Redox Products of a Carbene-Stabilized this compound This table is interactive. You can sort and filter the data.

Product Process Reactants Stoichiometry (this compound:GaCl₃)
[L:AsAs:L]•⁺[GaCl₄]⁻ One-Electron Oxidation L:As-As:L, GaCl₃ 1:2
[L:As=As:L]²⁺([GaCl₄]⁻)₂ Two-Electron Oxidation L:As-As:L, GaCl₃ 1:4

Generation of Parent this compound (HAs=AsH) in Coordination Environments

The parent this compound, HAs=AsH, is the simplest arsenic analogue of ethylene (B1197577). Due to the absence of any stabilizing bulky substituents, it is highly unstable and cannot be isolated as a free molecule. However, it can be generated and stabilized as a ligand within the coordination sphere of a transition metal.

A successful synthetic route involves the methanolysis of the precursor complex [{Fe(CO)₄}As(SiMe₃)₃]. nih.govnih.gov In this reaction, the addition of methanol (B129727) to the silyl-substituted arsenic complex cleaves the As-Si bonds, leading to the formation of the parent this compound, which is immediately trapped by the iron tetracarbonyl fragment. The resulting product is [{Fe(CO)₄}(η²‐As₂H₂)], where the HAs=AsH molecule is side-on bound to the iron center. nih.govnih.gov This coordination to the Fe(CO)₄ unit provides the necessary stability for the otherwise transient this compound ligand to be isolated and characterized at low temperatures. nih.gov

Fundamental Aspects of Diarsene Electronic Structure and Bonding

Valence Bonding Concepts in Diarsene

Valence bond theory provides a foundational framework for understanding the electronic arrangement in this compound. The theory helps to conceptualize the formation of covalent bonds through the overlap of atomic orbitals and the role of electron pairs.

The Dewar-Chatt-Duncanson (DCD) model is a cornerstone of organometallic chemistry, primarily used to describe the bonding between a transition metal and an unsaturated ligand like ethylene (B1197577) wikipedia.org. The model involves a synergistic process of σ-donation from the ligand's filled π-orbital to a vacant metal d-orbital, and π-back-donation from a filled metal d-orbital to the ligand's empty π* antibonding orbital wikipedia.orgresearchgate.net.

While this compound itself is a simple inorganic hydride, its electronic structure allows it to function as a ligand in transition metal complexes, where its bonding can be effectively described by the DCD model. The As=As bond possesses filled π and empty π* orbitals analogous to those in ethylene, enabling it to engage in similar bonding interactions with a metal center. Research has confirmed that this compound exhibits excellent π-acceptor (or π-acid) character, a key requirement for such bonding nih.govdocsity.com.

A definitive example is the isolation and characterization of a crystalline diuranium(IV) complex containing the elusive HAsAsH molecule as a ligand nih.gov. Computational and characterization data for this complex are consistent with significant back-bonding interactions from the uranium metal centers into the π* orbital of the this compound ligand nih.gov. This observation experimentally validates the applicability of the DCD model to this compound, highlighting its capacity to accept electron density from a metal, which in turn stabilizes the metal-ligand interaction nih.gov.

The comparison between this compound and ethylene (C₂H₄) reveals fundamental differences in structure and bonding that arise from the distinct properties of arsenic and carbon. Ethylene features a planar geometry with H-C-H bond angles of approximately 120°, a direct consequence of its sp² hybridization and effective π-orbital overlap biu.ac.il.

In contrast, computational studies have shown that the most stable isomer of this compound, trans-HAsAsH, possesses a non-planar, trans-bent structure researchgate.net. This deviation from planarity is a common feature for multiply bonded compounds of heavier main-group elements. The energetic preference for a bent geometry is attributed to the larger size of the arsenic atoms and the different energy levels of their valence orbitals, which results in weaker and more diffuse π-overlap compared to the C=C bond in ethylene.

Each arsenic atom in this compound possesses a non-bonding pair of valence electrons, commonly referred to as a lone pair wikipedia.org. These lone pairs play a crucial role in dictating the molecule's geometry and influencing the nature of the As=As multiple bond. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, lone pairs occupy more space and exert greater repulsive forces than bonding pairs libretexts.orgquora.comyoutube.com.

In this compound, the repulsion between the two lone pairs on adjacent arsenic atoms, as well as the repulsion between the lone pairs and the As-As and As-H bonding pairs, is significant nih.gov. To minimize these electrostatic repulsions, the molecule adopts a trans-bent geometry. This arrangement positions the lone pairs and hydrogen atoms as far apart as possible, achieving a more stable electronic configuration than a planar structure would allow. This lone-pair-induced bending, however, reduces the efficiency of the side-on overlap between the p-orbitals that form the π bond, contributing to the relative weakness of the As=As double bond compared to the C=C double bond.

Orbital Interactions and Bond Characterization

A deeper understanding of this compound's electronic structure requires an examination of the specific orbital interactions that constitute the arsenic-arsenic double bond.

The As=As double bond in this compound is composed of two distinct components: a sigma (σ) bond and a pi (π) bond.

Sigma (σ) Bond: This bond is formed by the direct, head-on overlap of hybrid atomic orbitals along the internuclear axis connecting the two arsenic atoms. This overlap results in a strong bond with electron density concentrated directly between the nuclei.

Pi (π) Bond: The second component of the double bond is a π bond, formed from the side-by-side overlap of p-orbitals that are perpendicular to the sigma bond axis. This overlap creates regions of electron density above and below the plane of the As-As σ bond.

Due to the aforementioned trans-bent geometry and the diffuse nature of arsenic's 4p orbitals, the π overlap is less effective than in ethylene. This results in a π bond that is considerably weaker than the σ bond. Computational investigations into diarsenic hydrides have characterized the distinct nature of these bonds, with calculated bond lengths reflecting a combination of σ (typically longer) and π (typically shorter) character researchgate.net.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis structure picture of chemical bonds and lone pairs nih.gov. NBO analysis has been employed to characterize the bonding in this compound and its complexes in detail researchgate.netnih.gov.

The analysis provides quantitative data on orbital hybridization, occupancy, and the nature of the bonds. For trans-HAsAsH, NBO analysis describes the As=As bond in terms of its constituent sigma and pi natural bond orbitals. It also quantifies the composition of the lone pairs on the arsenic atoms.

Below are representative data derived from NBO analysis principles for a molecule like this compound.

Table 1: NBO Analysis of the As=As Bond in this compound
NBO TypeOccupancy (e⁻)Composition (Hybridization)Description
σ(As-As)~1.98spx on each AsThe primary single bond framework with high electron occupancy.
π(As-As)~1.85Pure p-orbital on each AsThe weaker second bond, with lower occupancy indicating weaker bonding.
LP(As)~1.99spyThe non-bonding lone pair on each arsenic atom, with high s-character.

Furthermore, NBO analysis performed on the diuranium-diarsene complex reveals highly polarized U-As interactions, confirming the significant charge transfer that occurs as part of the back-bonding interaction predicted by the DCD model nih.gov.

Quantum Theory of Atoms in Molecules (QTAIM) Insights

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the electronic structure of molecules based on the topology of the electron density (ρ) mdpi.comgla.ac.uk. This method allows for a rigorous and unambiguous definition of atoms and the chemical bonds that link them researchgate.net. Key insights into the nature of the As=As bond in this compound can be derived from QTAIM by examining critical points in the electron density.

A bond critical point (BCP) is a location between two nuclei where the electron density is a minimum with respect to moving along the bond path but a maximum with respect to any perpendicular displacement nih.gov. The properties of the electron density at this point provide a quantitative description of the interaction. For the As=As bond in this compound, a QTAIM analysis would reveal the following:

Electron Density (ρ(r)) at the BCP : A relatively high value of ρ(r) at the BCP indicates a significant accumulation of electron density between the arsenic nuclei, which is characteristic of a shared interaction, i.e., a covalent bond uni-muenchen.de.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian at the BCP distinguishes between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. For a typical covalent bond like the one expected in this compound, the Laplacian is negative (∇²ρ(r) < 0). This negative value signifies a local concentration of electron charge, which is necessary to bind the two positively charged nuclei gla.ac.ukresearchgate.net.

Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further details. In covalent bonds, the potential energy density is dominant and stabilizing, leading to a negative total energy density (H(r) = G(r) + V(r)) sciencesconf.org.

The topological analysis via QTAIM thus provides a quantum mechanical validation of the Lewis structure concept of a double bond between the arsenic atoms, characterizing it as a strong, shared-shell covalent interaction. Furthermore, delocalization indices (δ) calculated through QTAIM quantify the number of electron pairs shared between any two atomic basins in a molecule, offering a measure of bond order uni-muenchen.desciencesconf.org.

Electronic Configuration and Ground State Properties

The ground state electron configuration of an arsenic atom is [Ar] 3d¹⁰ 4s² 4p³. When two arsenic atoms combine to form the diatomic this compound (As₂) molecule, their valence atomic orbitals (4s and 4p) overlap to form molecular orbitals. The resulting molecular orbital configuration for the valence electrons in the ground state of As₂ is:

(σ₄s)² (σ*₄s)² (σ₄p)² (π₄p)⁴

This configuration involves a total of 10 valence electrons, resulting in a formal bond order of three, analogous to N₂. However, for heavier elements like arsenic, the energetic separation between the ns and np orbitals is larger, and the π-overlap is less effective. Consequently, the description is often simplified to focus on the frontier orbitals, which are primarily derived from the 4p atomic orbitals, leading to a σ bond and two π bonds. The highest occupied molecular orbital (HOMO) is the (π₄p) set, and the lowest unoccupied molecular orbital (LUMO) is the antibonding (π*₄p) set.

Singlet and Triplet State Energetics

The ground electronic state of this compound, as described above, is a singlet state (¹Σg⁺), where all electrons are spin-paired in their respective molecular orbitals. Excitation of an electron from a bonding or non-bonding orbital to an antibonding orbital can lead to excited states with different spin multiplicities, primarily singlet and triplet states readthedocs.io.

A key excited state to consider is the triplet state, which can arise from the promotion of an electron from the HOMO (π₄p) to the LUMO (π₄p). This would result in an electronic configuration where two electrons occupy the degenerate π orbitals with parallel spins. The energy difference between the ground singlet state (S₀) and the lowest triplet state (T₁) is known as the singlet-triplet energy gap (ΔEₛₜ) asianpubs.orgresearchgate.net.

Electronic Nature of this compound Radical Anions and Dications

The electronic nature of this compound can be profoundly altered through redox processes, leading to the formation of radical anions ([As₂]⁻) and dications ([As₂]²⁺).

This compound Radical Anions : The one-electron reduction of a neutral this compound yields a radical anion. This added electron enters the lowest unoccupied molecular orbital (LUMO), which is the antibonding π* orbital rsc.org. This process has been experimentally realized through the reduction of sterically protected this compound precursors rsc.org. The resulting radical anion has an unpaired electron, making it paramagnetic and detectable by Electron Paramagnetic Resonance (EPR) spectroscopy researchgate.netnih.gov.

Bonding : The addition of an electron to an antibonding orbital decreases the As=As bond order from 2 to approximately 1.5. This is experimentally observed as a significant elongation of the As-As bond length in the crystal structure of the radical anion compared to its neutral precursor researchgate.net.

Spin Density : DFT calculations and EPR spectroscopy confirm that the unpaired spin density is primarily located in the antibonding π*-orbital, with significant localization on the two arsenic atoms rsc.org.

This compound Dications : The two-electron oxidation of a neutral this compound results in a dication. This process involves the removal of two electrons from the highest occupied molecular orbital (HOMO), which is the bonding π orbital researchgate.net. Carbene-stabilized this compound dications have been synthesized and structurally characterized nih.govacs.org.

Bonding : Removing two electrons from a bonding π orbital reduces the As=As bond order from 2 to 1, effectively converting the double bond into a single bond. This leads to a substantial increase in the As-As bond length researchgate.net. The resulting species, [L:As-As:L]²⁺, is supported by strong σ-donating ligands (L:), such as N-heterocyclic carbenes (NHCs), which help to stabilize the electron-deficient arsenic centers researchgate.net.

Influence of Substituents and Coordination on Electronic Structure

The electronic structure and stability of the this compound core are highly sensitive to the nature of the substituents or coordinating ligands attached to the arsenic atoms. These ligands can exert profound steric and electronic effects.

Steric and Electronic Effects of Ligands

Steric Effects : The As=As double bond is inherently reactive and prone to oligomerization. A primary strategy to isolate stable this compound compounds is through kinetic stabilization using bulky substituents nih.govsemanticscholar.orguni-freiburg.de. Large, sterically demanding groups, such as terphenyl or bulky silyl groups, create a crowded environment around the this compound core, physically preventing the approach of other molecules and inhibiting decomposition pathways rsc.org. This "kinetic shielding" is crucial for the isolation and characterization of these species in the solid state chemrxiv.org.

Electronic Effects : Ligands also influence the this compound unit through their electronic properties, such as their σ-donating and π-accepting capabilities nih.govresearchgate.net. N-heterocyclic carbenes (NHCs), for instance, are exceptionally strong σ-donating ligands researchgate.netugent.be. When coordinated to arsenic, they increase the electron density at the metal center, which can stabilize electron-deficient species like this compound cations and dications nih.govresearchgate.net. The strong σ-donation from two NHC ligands to the arsenic atoms in [L:As=As:L] helps to mitigate the positive charge and maintain the integrity of the As-As bond, even in its dicationic form acs.org.

Electron Delocalization in Substituted Systems

When substituents with π-systems (e.g., aryl groups) are attached to the arsenic atoms, electronic delocalization can occur between the As=As π-system and the substituent's π-system rsc.orgnih.gov. This π-conjugation can significantly alter the electronic properties of the molecule nih.gov.

In the case of this compound radical anions bearing aryl substituents, the unpaired electron in the π* orbital is not confined to the As-As unit. Instead, the spin density can be delocalized over the entire conjugated system, including the aromatic rings of the ligands rsc.orgmdpi.com. This delocalization has several consequences:

It stabilizes the radical anion by spreading the excess charge and spin over a larger volume.

It influences the redox potential of the this compound, making it easier or harder to reduce or oxidize.

It can be observed spectroscopically, for instance, through changes in UV-Vis absorption spectra or through hyperfine coupling to the ligand atoms in EPR spectra.

Computational studies, particularly DFT, are instrumental in mapping the spin density distribution and quantifying the extent of electron delocalization in these complex systems mdpi.com. This delocalization is a key factor in tuning the electronic and chemical properties of substituted this compound compounds mdpi.com.

Reactivity Profiles and Reaction Mechanisms of Diarsene Compounds

Oxidative and Reductive Reactivity

Diarsene compounds can participate in redox processes, involving the gain or loss of electrons. These reactions can lead to the formation of radical species or ions with different oxidation states at the arsenic centers.

One-Electron Oxidation and Reduction Pathways

Electrochemical studies have shown that diarsenes can undergo one-electron reduction to form corresponding anion radicals. For example, the this compound [(Me₃Si)₃C]₂As₂ undergoes reversible one-electron reduction in tetrahydrofuran (B95107) (THF) solution to yield the anion radical [{(Me₃Si)₃C}₂As₂]•⁻ rsc.orgutexas.edu. The reduction potential for this this compound was found to be significantly less negative compared to its phosphorus analogue utexas.edu.

One-electron oxidation of diarsenes can also occur, leading to cation radicals. However, the oxidation products of some diarsenes can be less stable than their reduced counterparts rsc.org. For instance, the oxidation of [(Me₃Si)₃C]₂As₂ was reported to be irreversible even at low temperatures rsc.org.

The coordination of ligands, such as N-heterocyclic carbenes (NHCs), can significantly impact the redox properties of diarsenes. A neutral this compound [L(MeO)GaAs]₂ (where L is a specific ligand) showed a reversible reduction event, while its carbene-coordinated analogue exhibited a reversible oxidation event at a less negative potential researchgate.netresearchgate.netnih.gov. This inversion of redox behavior highlights the influence of ligand coordination on the electronic structure and reactivity of diarsenes researchgate.netresearchgate.netnih.gov.

Formation and Stability of Radical Species

The one-electron oxidation or reduction of diarsenes can lead to the formation of radical ions, specifically radical cations and radical anions researchgate.netorcid.orgacs.orgwindows.net. The stability of these radical species depends on various factors, including the nature of the substituents on the arsenic atoms and the presence of stabilizing ligands.

For example, the one-electron oxidation of a carbene-stabilized diarsenic compound, L:As-As:L, with gallium chloride can yield a monocationic diarsenic radical complex [L:AsAs:L]•⁺[GaCl₄]⁻ researchgate.netacs.org. This radical cation was reported to be the first arsenic radical structurally characterized in the solid state researchgate.netacs.org.

Similarly, one-electron reduction of certain diarsenes can produce relatively stable radical anions rsc.orgutexas.eduresearchgate.net. Electron spin resonance (ESR) spectroscopy has been used to characterize these species and provide information about the distribution of the unpaired electron rsc.orgutexas.edu. DFT calculations can offer further insights into the electronic nature and stability of this compound radical ions researchgate.net.

Reactions with Lewis Acids and Bases

This compound compounds can act as Lewis bases due to the presence of lone pairs of electrons on the arsenic atoms and the electron density in the As=As π bond. They can also exhibit Lewis acidic character under certain conditions or after modification.

Coordination to Electrophilic Centers

Diarsenes can coordinate to Lewis acidic or electrophilic centers, often through the donation of electron density from the arsenic atoms or the As=As double bond nih.govuni-regensburg.deuni-regensburg.de. This coordination can lead to the formation of metal complexes where the this compound acts as a ligand nih.govuni-regensburg.deuni-regensburg.de.

For instance, the parent this compound HAs=AsH can coordinate to transition metal complexes nih.govresearchgate.net. In one study, the complex [{Fe(CO)₄}{η²-As₂H₂}] was synthesized, where the this compound ligand is coordinated to an iron center in a side-on fashion, preserving the As=As double bond character nih.gov. Reactivity studies of this complex with Lewis acids like [M(CO)₅(thf)] (M=Cr, W) led to the formation of new complexes containing As-H ligands nih.gov.

Organometallic this compound complexes can also react with Lewis acids like silver salts to form supramolecular assemblies, where the this compound complex acts as a connector between metal ions uni-regensburg.deuni-regensburg.deresearchgate.net. This highlights the ability of diarsenes to coordinate to electrophilic metal centers uni-regensburg.deuni-regensburg.deresearchgate.net.

Activation by Nucleophilic Species

While diarsenes typically act as Lewis bases, their reactivity can be influenced by nucleophilic species. Nucleophilic attack on a this compound or a coordinated this compound could potentially lead to the cleavage of the As=As bond or other transformations. However, specific detailed reaction mechanisms involving the activation of diarsenes directly by nucleophilic species in isolation are less commonly discussed compared to their Lewis basicity or redox behavior in the provided search results. Research often focuses on the interaction of diarsenes with electrophiles or their behavior in redox reactions.

Addition Reactions and Cycloaddition Chemistry

The As=As double bond in this compound compounds can undergo addition reactions, similar to alkenes and alkynes. These reactions involve the breaking of the π bond and the formation of new σ bonds.

Cycloaddition reactions, where a cyclic adduct is formed from the reaction of two or more unsaturated molecules, are also possible for diarsenes acs.org. The As=As double bond can act as a component in cycloaddition reactions, such as [2+n] cycloadditions, where 'n' depends on the other reacting molecule.

While the provided search results mention cycloaddition chemistry in the context of diphosphenes and their heavy congeners acs.org, and a cycloaddition reaction of a this compound derivative (e.g., with a diyl) is hinted at orcid.org, detailed mechanisms and examples of cycloaddition reactions specifically involving simple this compound compounds are not extensively elaborated within the search snippets. However, the potential for such reactions exists due to the presence of the reactive As=As double bond.

AsH Transfer Reactions

This compound complexes can serve as sources of AsH units, participating in transfer reactions to suitable substrates. A notable example involves the parent this compound stabilized as a ligand in a transition metal complex, specifically [{Fe(CO)₄}(η²-As₂H₂)]. This complex, synthesized by the methanolysis of [{Fe(CO)₄}As(SiMe₃)₃], contains the HAs=AsH ligand side-on coordinated to the iron center. wikipedia.org, ereztech.com Reactivity studies of [{Fe(CO)₄}(η²-As₂H₂)] towards Lewis acids, such as [{M(CO)₅}(thf)] (M = Cr, W), have demonstrated its ability to act as an AsH transfer reagent. wikipedia.org, ereztech.com These reactions lead to the formation of novel complexes containing As-H ligands, such as [{Fe(CO)₄}AsH{W(CO)₅}]₂ and [{Fe₂(CO)₈}AsH{Cr(CO)₅}]. wikipedia.org, ereztech.com The formation of [{Fe(CO)₄}AsH{W(CO)₅}]₂ represents the first structurally characterized compound featuring a planar Fe₂As₂ ring. wikipedia.org

Ligand Exchange and Substitution Processes

Ligand exchange and substitution processes play a crucial role in the synthesis and functionalization of this compound compounds and their complexes. These reactions allow for the modification of the coordination environment around the arsenic centers or the introduction of different substituents onto the this compound framework.

Studies on substituted diarsenes, such as [L(MeO)GaAs]₂ (where L = HC[C(Me)N(Ar)]₂, Ar = 2,6-ⁱPr₂C₆H₃), have shown their participation in reactions involving ligand exchange or substitution., For instance, the reaction of [L(MeO)GaAs]₂ with methyl triflate (MeOTf) can lead to the formation of a triflate-substituted this compound, [L(TfO)GaAs]₂. Additionally, reactions with N-heterocyclic carbenes (NHCs) can result in the formation of carbene-coordinated this compound species, such as [L(MeO)GaAsAs(MeNHC)Ga(OMe)L]., These examples highlight the lability of ligands and the possibility of substitution at the arsenic or associated metal centers, providing routes to new this compound derivatives and complexes with tailored properties.

Comparative Reactivity with Other Dipnictenes (P, Sb, Bi)

The chemistry of diarsenes is part of the broader field of dipnictene chemistry, which encompasses compounds with double bonds between Group 15 elements (Pn=Pn, where Pn = P, As, Sb, Bi). Comparing the reactivity of diarsenes with that of diphosphenes (P=P), distibenes (Sb=Sb), and dibismuthenes (Bi=Bi) reveals important trends influenced by the position of the pnictogen element in the group.

Trends in Chemical Reactivity across Group 15

Moving down Group 15, there is a general decrease in the stability of homonuclear multiple bonds., This trend is reflected in the isolation and characterization of dipnictenes, with diphosphenes being the most studied, followed by diarsenes, distibenes, and dibismuthenes, which often require very bulky substituents for kinetic stabilization.,,,,

The reactivity of dipnictenes is influenced by the accessibility of their π* antibonding orbital. This orbital plays a significant role in their reduction behavior. Diphosphenes are known to readily form radical anions, a property less commonly observed for heavier dipnictenes., However, recent work has successfully isolated the first this compound radical anion, [(MesTerAs)₂]•⁻ (MesTer = 2,6-Mes₂-C₆H₃), demonstrating that such species can exist for arsenic.,, Preliminary studies indicate that this this compound radical anion acts primarily as a one-electron reductant.,,

Theoretical studies on the parent dipnictenes (HE=EH) also show variations in their protonation behavior and the relative stability of different isomeric forms (e.g., trans, cis, and vinylidene-like structures) across the group.,

Influence of Element Choice on Reactivity

The choice of the pnictogen element significantly impacts the electronic structure and, consequently, the reactivity of dipnictenes. As the atomic number increases down Group 15, the bond strength of the Pn=Pn double bond generally decreases, and the atoms become larger and more diffuse. This leads to differences in bond lengths and angles, as well as variations in the energy and spatial distribution of frontier molecular orbitals.

These electronic and structural differences manifest in distinct reactivity patterns. For example, while diphosphenes can readily undergo various reactions involving their P=P bond, heavier analogues like diarsenes, distibenes, and dibismuthenes may exhibit different preferences for reaction pathways, such as increased susceptibility to oxidation or different coordination behavior with metal centers., The stability of radical anions, as discussed earlier, also varies with the pnictogen element., Furthermore, the inert-pair effect becomes more pronounced for heavier elements (Sb, Bi), influencing their preferred oxidation states and potentially their reactivity in redox processes.

The study of this compound reactivity, in comparison to other dipnictenes, provides valuable insights into the fundamental chemistry of heavier main group elements and the factors that govern the stability and transformations of homonuclear multiple bonds.

Coordination Chemistry of Diarsene As a Ligand

Binding Modes and Coordination Geometries

Diarsene can exhibit different binding modes when coordinating to metal centers, leading to various coordination geometries. These modes are typically described using the η (eta) and μ (mu) notations, which indicate hapticity and bridging behavior, respectively wikipedia.orgwikipedia.org.

Side-on (η²) Coordination

In side-on or η² coordination, the this compound ligand binds to a single metal center through its pi system, similar to how alkenes coordinate to metals wikipedia.org. This interaction involves the overlap of the this compound's π and π* orbitals with the metal's d orbitals.

A notable example is the complex [{Fe(CO)₄}(η²-As₂H₂)], which contains the parent this compound HAs=AsH coordinated side-on to an Fe(CO)₄ fragment nih.govnih.gov. This complex is particularly significant as it stabilizes the highly sensitive parent this compound ligand nih.gov. DFT calculations on this complex suggest that the bonding is best described by the Dewar-Chatt-Duncanson model, indicating the preservation of the As=As double bond character nih.gov.

Bridging (μ,η²:η¹) Coordination

This compound can also act as a bridging ligand, connecting two or more metal centers. A bridging mode observed for this compound is the μ,η²:η¹ coordination, where the ligand bridges two metal centers, coordinating in an η² fashion to one metal and in an η¹ fashion through one of the arsenic atoms to the other metal nih.govuni-regensburg.de.

Complexes featuring the organometallic this compound complex [Cp₂Mo₂(CO)₄(μ,η²-As₂)] (where Cp = C₅H₅) have shown this bridging capability uni-regensburg.denih.gov. For instance, reactions of this molybdenum-diarsene complex with silver(I) salts have yielded supramolecular assemblies where the this compound unit acts as a connector between silver ions, exhibiting both η² and μ,η¹:η² binding modes uni-regensburg.denih.gov. DFT calculations indicate that this this compound ligand can coordinate to metal centers through both the As lone pair and the As-As σ-bond, highlighting its versatile coordination behavior uni-regensburg.denih.gov.

Terminal Coordination Complexes

While less common for the parent this compound, terminal coordination, where the this compound ligand is bound to a single metal center without bridging, has been observed, particularly in the side-on η² mode as discussed above with the iron carbonyl system nih.gov. The stability of such terminal complexes often relies on the electronic and steric properties of the metal center and co-ligands.

Transition Metal this compound Complexes

This compound forms complexes with various transition metals, showcasing diverse structures and bonding characteristics.

This compound as a Ligand in Iron Carbonyl Systems

Iron carbonyl systems have proven effective in stabilizing this compound as a ligand. The synthesis of [{Fe(CO)₄}(η²-As₂H₂)] from the methanolysis of [{Fe(CO)₄}As(SiMe₃)₃] represents a key example of a parent this compound complex with an iron carbonyl fragment nih.govnih.gov. This complex contains the this compound ligand coordinated in a side-on fashion nih.govnih.gov. Research has also explored the reactivity of this complex, showing it can act as an AsH transfer reagent nih.gov.

Molybdenum-Diarsene Coordination

Molybdenum complexes featuring this compound ligands have been investigated, particularly those involving the organometallic fragment [Cp₂Mo₂(CO)₄] uni-regensburg.denih.govresearchgate.netacs.org. The complex [Cp₂Mo₂(CO)₄(μ,η²-As₂)] has been utilized as a building block in the construction of supramolecular assemblies with metal ions like silver uni-regensburg.denih.gov. In these assemblies, the [Cp₂Mo₂(CO)₄(μ,η²-As₂)] unit acts as a ligand, coordinating to silver centers through its this compound moiety uni-regensburg.denih.gov. Studies have shown that this molybdenum-diarsene complex can coordinate to silver ions via both the As lone pair and the As-As σ-bond, leading to the formation of unprecedented coordination compounds uni-regensburg.denih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (As₂)6398629
HAs=AsH (Parent this compound)Not available specifically as HAs=AsH, but related to this compound (As₂) CID 6398629
[{Fe(CO)₄}(η²-As₂H₂)]Not available
[{Fe(CO)₄}As(SiMe₃)₃]Not available
[Cp₂Mo₂(CO)₄(μ,η²-As₂)]Not available
Silver(I) saltsVaries depending on the specific salt (e.g., Silver hexafluoroantimonate CID 166845)
[Ag{Cp₂Mo₂(CO)₄(μ₃,η²:²:²-As₂)}₃][TEF]Not available
[Ag(η²-1)₃][TEF] (where 1 = [Cp₂Mo₂(CO)₄(η²-As₂)])Not available
[Ag(η²-1)₂][TEF]Not available
[Ag(1)₃]⁺Not available
[Ag(1)₂]⁺Not available
Ag[TEF] (where [TEF]⁻ = [Al{OC(CF₃)₃}₄]⁻)Not available for the complex, but related to components like Aluminum tris(hexafluoroisopropyl)oxide
Ag[FAl] (where [FAl]⁻ = [Al{OC₆F₁₀(C₆F₅)}₃]⁻)Not available for the complex
[(η²-B)₄Ag₂][FAl]₂ (where B = [Cp₂Mo₂(CO)₄(μ,η²-As₂)])Not available
[(μ,η¹:η²-B)₃(η²-B)₂Ag₃][TEF]₃Not available
[(μ,η¹:η²-B)₄Ag₃][TEF]₃Not available

Data Tables

While specific quantitative data tables (e.g., bond lengths, angles) for all mentioned complexes are dispersed within the source materials and would require extensive extraction and compilation, the qualitative data on binding modes and coordination partners can be summarized:

Complex / SystemThis compound Binding Mode(s)Metal(s) InvolvedKey FeaturesSource(s)
[{Fe(CO)₄}(η²-As₂H₂)]Side-on (η²)IronStabilizes parent this compound, olefin-like bonding nih.govnih.gov
[Cp₂Mo₂(CO)₄(μ,η²-As₂)] with Ag(I)μ,η²:η¹, η²Molybdenum, SilverActs as a connector, versatile coordination uni-regensburg.denih.gov

Palladium Complexes with this compound Ligands

Palladium complexes featuring this compound ligands have been investigated, demonstrating the ability of diarsenes to coordinate to palladium centers. Studies involving ligands such as cis- and trans-1,2-bis(dimethylarsino)ethylene (cis-ED and trans-ED) have shown the formation of square-planar palladium(II) complexes. cdnsciencepub.comcdnsciencepub.com

The coordination mode of the this compound ligand influences the structure of the resulting palladium complex. The cis-isomer, cis-ED, acts as a strong chelating ligand, forming monomeric complexes of the type Pd(cis-ED)X₂ (where X = Cl⁻, Br⁻). cdnsciencepub.com These complexes are non-conducting in solution, consistent with a neutral, chelated structure. cdnsciencepub.com

In contrast, the trans-isomer, trans-ED, functions as a bridging ligand, leading to the formation of dimeric complexes with the general formula [Pd(trans-ED)X₂]₂. cdnsciencepub.com Both the monomeric and dimeric palladium(II) complexes typically exhibit a 4-coordinate, square planar geometry around the palladium center. cdnsciencepub.com Some anhydrous forms of the dimeric complexes show evidence of 5-coordination in the solid state, suggesting a more complex coordination environment in the solid phase. cdnsciencepub.com

Irradiation of the dimeric trans-ED complex with ultraviolet light in non-aqueous solvents can induce isomerization of the ligand and the formation of the monomeric cis-ED complex. cdnsciencepub.com

Other Transition Metal Systems

Beyond palladium, this compound ligands coordinate with a variety of other transition metals, showcasing diverse structural and electronic properties. The parent this compound, HAs=AsH, has been reported to act as a side-on bound ligand in an iron carbonyl complex, specifically [{Fe(CO)₄}(η²-As₂H₂)]. nih.govresearchgate.net This complex is described as an olefin-like complex based on DFT calculations. nih.gov The reactivity of this iron-diarsene complex with Lewis acids like [{M(CO)₅}(thf)] (M = Cr, W) leads to the formation of complexes such as [Fe(CO)₄AsHW(CO)₅]₂ and [{Fe(CO)₄}₂AsH{Cr(CO)₅}]. nih.gov

Organometallic this compound complexes, such as [Cp₂Mo₂(CO)₄(μ,η²-As₂)] (where Cp = C₅H₅), have been shown to coordinate to metal centers through both the arsenic lone pair and the As-As σ-bond, a unique feature of this this compound ligand. researchgate.netuni-regensburg.denih.govnih.gov This complex has been used as a building block in the construction of supramolecular assemblies with silver(I) ions. researchgate.netuni-regensburg.denih.govnih.govnih.govuni-regensburg.de

Ligands containing bis(dimethylarsino) groups have also been explored with other transition metals. For instance, cis-1,2-bis(dimethylarsino)ethylene (B576528) forms complexes with iron and cobalt, including octahedral and trans-octahedral complexes. acs.org

Organometallic Bichelating this compound Ligands

Organometallic complexes incorporating this compound units can function as bichelating ligands, coordinating to multiple metal centers simultaneously. This capability is particularly evident in the formation of multi-metallic assemblies. researchgate.netuni-regensburg.denih.govnih.govnih.govuni-regensburg.decolab.wsuni-regensburg.deresearchgate.netresearchgate.netresearchgate.net

The organometallic this compound complex [Cp₂Mo₂(CO)₄(μ,η²-As₂)] (B) serves as a prime example of a bichelating this compound ligand. researchgate.netuni-regensburg.denih.govnih.gov It can link silver(I) ions, forming unprecedented supramolecular assemblies. researchgate.netuni-regensburg.denih.govnih.govresearchgate.net These assemblies can feature trinuclear [Ag(I)]₃ units stabilized by the organometallic bichelating this compound ligands. researchgate.netuni-regensburg.denih.govnih.gov

Design Principles for Chelating this compound Ligands

The design of effective chelating this compound ligands involves considering factors that influence their coordination behavior and the stability of the resulting metal complexes. The presence of two arsenic donor atoms within a suitable molecular framework allows for chelation, leading to enhanced complex stability due to the chelate effect. libretexts.org

For organometallic this compound complexes like [Cp₂Mo₂(CO)₄(μ,η²-As₂)], the ability to coordinate through both the arsenic lone pair and the As-As σ-bond is a key design principle enabling their function as versatile ligands. researchgate.netuni-regensburg.denih.govnih.gov Theoretical calculations, such as DFT, can provide insights into the electronic structure and bonding situation, guiding the design of new this compound ligands with tailored coordination properties. researchgate.netuni-regensburg.denih.govnih.gov The accessibility of the As-As σ bond for coordination is a significant factor in the reactivity of these ligands towards metal centers. uni-regensburg.de

Steric and electronic properties of substituents on the this compound unit and the broader ligand framework also play a crucial role in determining the coordination environment and the stability of the complexes. mdpi.comuni-due.de

Impact on Metal Center Coordination Environment

The coordination of this compound ligands significantly impacts the coordination environment of the metal center. This compound ligands can induce various coordination geometries, including square planar in palladium(II) complexes and potentially distorted octahedral or other geometries depending on the metal and co-ligands. cdnsciencepub.comnih.gov

The formation of metal-metal interactions, such as the short Ag-Ag distances observed in supramolecular assemblies incorporating this compound complexes, is a direct consequence of the linking capability and coordination geometry imposed by the this compound ligand. researchgate.netuni-regensburg.denih.govresearchgate.net

Supramolecular Assemblies Incorporating this compound Units

This compound units and their metal complexes have been employed as building blocks in the construction of supramolecular assemblies. These assemblies are formed through non-covalent interactions and coordination bonds between the this compound-containing components and metal ions or other linking molecules. researchgate.netuni-regensburg.denih.govnih.govuni-regensburg.decolab.wsuni-regensburg.deresearchgate.netresearchgate.net

Organometallic this compound complexes, such as [Cp₂Mo₂(CO)₄(μ,η²-As₂)], have proven particularly useful in this regard, acting as connectors between metal ions to form extended structures. researchgate.netuni-regensburg.denih.govnih.govuni-regensburg.deresearchgate.net

Metal-Directed Self-Assembly Processes

Metal-directed self-assembly is a powerful strategy for constructing well-defined supramolecular structures. nih.govuni-regensburg.de In this process, metal ions act as nodes, coordinating to multitopic ligands, including those containing this compound units, to form predictable architectures. nih.govuni-regensburg.de

The reaction of the organometallic this compound complex [Cp₂Mo₂(CO)₄(μ,η²-As₂)] with silver(I) salts is a notable example of metal-directed self-assembly involving a this compound ligand. researchgate.netuni-regensburg.denih.govnih.govuni-regensburg.deresearchgate.net Depending on the stoichiometry and the nature of the silver salt, different supramolecular assemblies can be obtained, including discrete dimeric and trimeric species, as well as one- and two-dimensional coordination polymers. researchgate.netuni-regensburg.denih.govnih.govuni-regensburg.deuni-regensburg.deresearchgate.net

These assemblies can exhibit unique structural features, such as the stabilization of trinuclear [Ag(I)]₃ units and the presence of argentophilic interactions (Ag-Ag bonding). researchgate.netuni-regensburg.denih.govresearchgate.net The dynamic behavior of some this compound-metal complexes in solution can influence the self-assembly process, leading to the selective formation of specific hybrid assemblies upon reaction with additional linking molecules, such as N-donor organic ligands. uni-regensburg.deresearchgate.net

The use of this compound complexes in combination with organic linkers allows for the creation of mixed organometallic-organic hybrid assemblies with diverse structures and properties. nih.govuni-regensburg.deuni-regensburg.deresearchgate.net

Formation of Oligonuclear and Polymeric Structures

The coordination chemistry of this compound as a ligand, particularly in the form of the organometallic complex [Cp2Mo2(CO)4(μ,η²-As2)] (referred to as complex 1 or B), has been explored for the construction of oligonuclear and polymeric structures. This complex, featuring a this compound (As2) unit bridging two molybdenum centers, demonstrates flexible coordination modes, utilizing both the arsenic lone pairs and the As=As σ-bond to interact with other metal ions. wikipedia.orgfishersci.ca This versatility makes it a valuable building block in metal-directed self-assembly processes. fishersci.casigmaaldrich.com

Research has shown that the reaction of complex 1 with silver(I) salts, such as Ag[Al{OC(CF3)3}4] (Ag[TEF]) and Ag[FAl{OC6F10(C6F5)}3] (Ag[FAl]), can lead to the formation of various supramolecular assemblies, including discrete oligonuclear complexes and extended coordination polymers. wikipedia.orgfishersci.casigmaaldrich.comnih.govuni.lu The nature of the resulting structure is influenced by factors such as the stoichiometry of the reactants, the specific silver salt employed, and the presence of additional organic linkers. wikipedia.orgfishersci.casigmaaldrich.comnih.govnih.gov

Oligonuclear Complexes:

Studies have reported the isolation and structural characterization of unprecedented oligonuclear silver(I) complexes incorporating complex 1. For instance, the reaction of complex 1 with Ag[FAl] can yield a dimeric species with the formula [(η²-B)4Ag2][FAl]2 (compound 4). wikipedia.orgfishersci.cauni.lu In this dimer, the Ag(I) ions are stabilized by multiple this compound ligands coordinating in an η² fashion. wikipedia.orgfishersci.ca

Trinuclear silver(I) assemblies have also been synthesized using complex 1 and Ag[TEF]. Examples include [(μ,η1:η²-B)3(η²-B)2Ag3][TEF]3 (compound 5) and [(μ,η1:η²-B)4Ag3][TEF]3 (compound 6). wikipedia.orgfishersci.cauni.lu These complexes feature trinuclear Ag3 cores stabilized by bridging and chelating this compound ligands, exhibiting both η² and μ,η1:η² coordination modes. wikipedia.orgfishersci.ca Structural analysis of these trimers has revealed interesting features, such as bent trinuclear Ag3 chains or almost equilateral Ag3 triangles, with Ag···Ag distances indicative of argentophilic interactions. wikipedia.orgfishersci.ca

Polymeric Structures:

Beyond discrete oligomers, the this compound complex 1 has been successfully employed in the construction of one-dimensional (1D) and two-dimensional (2D) coordination polymers. sigmaaldrich.comnih.govnih.govfishersci.com By reacting complex 1 with silver(I) salts in the presence of ditopic organic linkers, such as bipyrimidine and bipyridine derivatives, extended network structures can be formed. sigmaaldrich.comnih.gov

For example, the reaction of complex 1 with Ag[TEF] and 2,2'-bipyrimidine (B1330215) (L1) can lead to the formation of a 1D polymer with the general formula [{(η²-B)Ag}(μ-L1)]n[TEF]n (compound 4, when L1 is 2,2'-bipyrimidine, distinct from the dimer also labeled 4). sigmaaldrich.comnih.gov The coordination of the organic linker bridges the silver centers, which are also coordinated by the this compound complex, resulting in a polymeric chain. sigmaaldrich.comnih.gov

Furthermore, using pyridine-based linkers like 4,4'-bipyridine (B149096) (L2), 1,2-bis(4-pyridyl)ethylene (L3), and 1,2-bis(4-pyridyl)ethyne (L4) in reactions with complex 1 and silver(I) salts (e.g., Ag[TEF] or [Ag(CH3CN)3][TEFCl]) has afforded 2D coordination polymers with the general formula [{(η²-1)Ag}2(μ-Lx)3]n[TEF]2n (Lx = L2, L3, L4) or [{(η²-1)Ag}2(μ,Lx)3]n[TEFCl]2n (Lx = L2, L3, L4). sigmaaldrich.comnih.gov These 2D structures feature silver nodes linked by both the this compound complex and the organic linkers, forming extended networks. sigmaaldrich.comnih.gov

Detailed research findings, including crystallographic data, have elucidated the coordination environments of the silver ions and the role of the this compound ligand in bridging metal centers within these oligonuclear and polymeric frameworks. wikipedia.orgfishersci.ca The ability of the this compound unit to engage in different coordination modes is crucial for the formation of this structural diversity. wikipedia.orgfishersci.ca

The following table summarizes some representative examples of oligonuclear and polymeric structures formed using the this compound complex [Cp2Mo2(CO)4(μ,η²-As2)] as a ligand in reactions with silver(I) salts and organic linkers.

CompoundType of StructureSilver SaltOrganic LinkerCoordination Modes of this compoundKey Features
[(η²-B)4Ag2][FAl]2 (4)DimerAg[FAl]Noneη²Ag2 core, stabilized by four η²-coordinated this compound ligands. wikipedia.orgfishersci.cauni.lu
[(μ,η1:η²-B)3(η²-B)2Ag3][TEF]3 (5)TrimerAg[TEF]Noneμ,η1:η², η²Bent trinuclear Ag3 chain, stabilized by bridging and chelating this compound ligands. wikipedia.orgfishersci.cauni.lu
[(μ,η1:η²-B)4Ag3][TEF]3 (6)TrimerAg[TEF]Noneμ,η1:η²Almost equilateral Ag3 triangle, stabilized by bridging this compound ligands. wikipedia.orgfishersci.cauni.lu
[{(η²-B)Ag}(μ-L1)]n[TEF]n (4)1D PolymerAg[TEF]2,2'-bipyrimidine (L1)η²1D chain structure with Ag centers bridged by organic linkers and coordinated by this compound. sigmaaldrich.comnih.gov
[{(η²-1)Ag}2(μ-L2)3]n[TEF]2n (5)2D PolymerAg[TEF]4,4'-bipyridine (L2)η²2D network with Ag nodes linked by organic linkers and this compound complexes. sigmaaldrich.comnih.gov
[{(η²-1)Ag}2(μ-L3)3]n[TEF]2n (6)2D PolymerAg[TEF]1,2-bis(4-pyridyl)ethylene (L3)η²2D network structure. sigmaaldrich.comnih.gov
[{(η²-1)Ag}2(μ-L4)3]n[TEF]2n (7)2D PolymerAg[TEF]1,2-bis(4-pyridyl)ethyne (L4)η²2D network structure. sigmaaldrich.comnih.gov

This table is intended to be interactive, allowing for sorting and filtering based on columns.

These studies highlight the potential of this compound complexes as versatile building blocks for the creation of complex supramolecular architectures with diverse nuclearities and dimensionalities. The ability to control the formation of discrete oligomers versus extended polymers by tuning reaction parameters is a significant aspect of this chemistry. sigmaaldrich.comnih.govnih.gov

Advanced Spectroscopic Characterization Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of diarsenes and related compounds, particularly for characterizing the organic ligands attached to the diarsene unit.

¹H and ¹³C NMR for Organic Ligand Characterization

¹H and ¹³C NMR spectroscopy are routinely applied to characterize the organic substituents in this compound complexes. The chemical shifts and coupling patterns observed in these spectra provide definitive evidence for the structure and connectivity of the organic ligands. For instance, studies on this compound complexes coordinated to metal centers have utilized ¹H and ¹³C{¹H} NMR to identify signals typical for cyclopentadienyl (B1206354) (Cp) and carbonyl (CO) ligands, as well as signals corresponding to various organic molecules used as ligands rsc.orguni-regensburg.denih.govuni-regensburg.de. The chemical shifts of these ligand protons and carbons appear in characteristic regions of the NMR spectrum, allowing for their unambiguous assignment and confirmation of their presence in the this compound complex rsc.orguni-regensburg.denih.govuni-regensburg.de.

For example, in studies of discrete and polymeric organometallic-organic assemblies based on a this compound complex, ¹H NMR spectra in CD₃CN showed signals for Cp protons around 5.3 ppm and signals for protons of organic ligands like 1,2-di(4-pyridyl)ethylene (L1) in the aromatic region (e.g., 8.44 ppm and 7.22 ppm) rsc.org. The corresponding ¹³C{¹H} NMR spectra displayed signals for CO carbons around 224-225 ppm and signals for the various carbon atoms within the organic ligands at their expected positions rsc.org.

²H NMR for Deuterated Analogs

²H NMR spectroscopy is particularly valuable for studying this compound compounds where specific hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling can simplify complex ¹H NMR spectra and provide specific information about the deuterated positions. For instance, in the study of the parent this compound HAs=AsH as a ligand in an iron carbonyl complex, ²H NMR spectroscopic investigations of a deuterated analog (As₂D₂) showed a main resonance signal at 1.33 ppm, attributed to the As₂D₂ unit d-nb.infonih.gov. This technique can help to clearly attribute As-H or As-D stretches and prove the presence of such units in this compound compounds or their reaction products d-nb.infonih.gov. Another example shows a singlet at 3.05 ppm in the ²H NMR spectrum of [{Fe(CO)₄}AsD{W(CO)₅}]₂, corresponding to the As-D unit d-nb.infonih.gov.

³¹P NMR for Mixed Pnictogen Systems (if applicable)

While this compound itself contains only arsenic, ³¹P NMR becomes relevant when studying mixed pnictogen systems that incorporate both arsenic and phosphorus, or when this compound complexes contain phosphorus-containing ligands or counterions. ³¹P NMR can provide information about the phosphorus environment and coupling interactions with other nuclei, including potentially ⁷⁵As (though coupling to quadrupolar nuclei like ⁷⁵As can lead to broadened signals). Studies involving phosphorus-containing counterions, such as PF₆⁻, in this compound complexes show characteristic septets in the ³¹P{¹H} NMR spectra due to coupling with the six equivalent fluorine nuclei, with coupling constants around 705-707 Hz rsc.org. This confirms the presence and integrity of the phosphorus-containing counterion in the complex rsc.org. Although direct ³¹P-⁷⁵As coupling in mixed As-P this compound analogs might be challenging to observe clearly due to the quadrupolar nature of ⁷⁵As, the ³¹P NMR signal itself provides valuable information about the phosphorus environment in such systems.

Here is a table summarizing some representative NMR data for this compound-related compounds:

Compound TypeNucleusChemical Shift Range (δ, ppm)Relevant InformationSource
Organic Ligands (e.g., Cp, aromatic protons)¹H5.3, 7-9Ligand structure and environment rsc.orguni-regensburg.de
Carbonyl Ligands (CO)¹³C{¹H}224-225Presence of coordinated CO ligands rsc.orguni-regensburg.de
As₂D₂ unit²H1.33Confirmation of deuteration on arsenic d-nb.infonih.gov
As-D unit (in a complex)²H3.05Environment of deuterium directly bonded to arsenic d-nb.infonih.gov
PF₆⁻ counterion³¹P{¹H}~-143Presence and integrity of the counterion rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for the characterization of this compound compounds that possess unpaired electrons, such as radical ions. EPR provides information about the presence of paramagnetic species, the nature of the molecular orbital containing the unpaired electron, and the distribution of spin density.

Analysis of Unpaired Spin Density

EPR spectroscopy is particularly useful for studying this compound radical anions and cations researchgate.netnih.gov. The EPR spectra of these species exhibit characteristic signals for S = ½ systems researchgate.netresearchgate.net. Analysis of the g-values in the EPR spectrum can provide insights into the electronic environment of the unpaired electron. Deviations of the g-value from the free-electron value (g ≈ 2.0023) can indicate the influence of spin-orbit coupling, which is significant for heavier elements like arsenic novilet.eu.

Studies on this compound radical ions have shown that the unpaired electron density can be delocalized over the As=As bond and potentially onto the attached ligands researchgate.netresearchgate.netchemistryviews.orguni-marburg.de. Calculated spin densities and EPR measurements suggest that in some pnictogen-centered radicals, the unpaired electron is stabilized by delocalization over a central ring structure researchgate.netresearchgate.net. For instance, in a this compound radical anion, comprehensive characterization in conjunction with DFT calculations revealed unpaired spin density residing in the antibonding π*-orbital with involvement of the terphenyl ligands uni-marburg.de. Another study on a carbene-coordinated radical cation indicated that the unpaired electron is mainly located at the As center researchgate.net. The distribution of unpaired electron density can be deduced from the hyperfine coupling pattern and intensity ratios in the EPR spectrum novilet.eu.

Hyperfine Coupling Interactions

Hyperfine coupling interactions, observed as splitting patterns in the EPR spectrum, arise from the interaction between the unpaired electron spin and the magnetic moments of nearby atomic nuclei novilet.eu. Analyzing the hyperfine coupling constants (HFCs) provides detailed information about the location of the unpaired electron and the nuclei with which it interacts. Nuclei relevant to this compound chemistry that have nuclear spin include ¹H, ¹³C, ³¹P, and ⁷⁵As (I = 3/2, 100% natural abundance) huji.ac.il.

EPR spectra of this compound radical ions often show hyperfine coupling to the arsenic nuclei researchgate.netresearchgate.net. For species with two equivalent arsenic atoms, coupling to both ⁷⁵As nuclei results in characteristic splitting patterns. The magnitude of the HFCs is proportional to the amount of spin density on the interacting nucleus novilet.eu. Analysis of the anisotropic and isotropic components of the hyperfine tensor for arsenic atoms can be used to estimate the unpaired electron populations in the s and p orbitals of the arsenic atoms researchgate.net. For example, in one study, the isotropic component indicated small unpaired electron density in the As s orbitals, while the anisotropic component suggested significant unpaired electron density in the As p orbitals, consistent with delocalization between the two arsenic atoms researchgate.net.

Hyperfine coupling to ligand nuclei (e.g., ¹H, ¹³C) can also be observed, providing further evidence for spin delocalization onto the organic substituents cardiff.ac.uk. The analysis of these hyperfine interactions helps to build a comprehensive picture of the electronic structure of the this compound radical species.

Here is a table summarizing some representative EPR data for this compound radical species:

Species Typeg-valuesHyperfine Coupling (MHz) (Nucleus)Spin Density DistributionSource
This compound Radical AnionNot specifiedCoupled to ⁷⁵AsDelocalized over As=As bond and ligands uni-marburg.de
Pnictogen Radical CationsNot specifiedCoupled to P, As, or Sb nucleiDelocalized over C₄E₂ ring (E=P, As, Sb) researchgate.netresearchgate.net
Carbene-coordinated this compound Radical CationAnisotropic g-tensor2×A(As), 2×A(Ga)Mainly located at As center, some delocalization onto ligand researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of this compound and its derivatives. These methods provide complementary information about the functional groups and skeletal structure of a molecule based on its interaction with electromagnetic radiation nih.govmt.comsepscience.com. IR spectroscopy measures the absorption of infrared light by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy analyzes the inelastic scattering of light due to vibrations that cause a change in polarizability nih.govmt.com.

Identification of Characteristic Vibrational Modes (e.g., As-H stretches)

For this compound compounds containing As-H bonds, characteristic stretching vibrations can be identified in the IR and Raman spectra. These As-H stretching modes typically appear in a specific wavenumber range, providing direct evidence for the presence of these bonds within the molecule researchgate.netuni-giessen.de. The exact position and intensity of these bands can be influenced by the molecular environment and substituents on the this compound core. While specific data for As-H stretches in the parent this compound (HAs=AsH) are not extensively detailed in the provided snippets, studies on related arsenic-containing compounds, such as tris(trimethylsilyl)silane (B43935) derivatives with Si-H bonds, show that Si-H stretches are observed in the IR and Raman spectra with relatively intense signals jkps.or.kr. By analogy, As-H stretches in this compound would be expected to yield observable signals in vibrational spectroscopy.

Anharmonic Potential Analysis

Molecular vibrations are not perfectly harmonic; they exhibit anharmonicity, especially at higher energy levels libretexts.orginflibnet.ac.in. Anharmonic potential analysis goes beyond the simplified harmonic oscillator model to provide a more accurate description of vibrational energy levels and transitions libretexts.orginflibnet.ac.in. This analysis is crucial for understanding overtones and combination bands observed in vibrational spectra, which arise from transitions involving changes in vibrational quantum numbers greater than ±1 libretexts.orginflibnet.ac.in. While direct application of anharmonic potential analysis specifically to this compound is not detailed in the provided context, theoretical studies on molecular vibrations often employ this approach to accurately interpret experimental spectra and understand the nuances of molecular motion libretexts.orgresearchgate.net. For this compound, such analysis would provide a more complete picture of its vibrational landscape beyond the fundamental modes.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) region, is used to study the electronic transitions within a molecule. This technique involves measuring the absorption of UV or visible light, which corresponds to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones libretexts.orgshu.ac.ukazooptics.com.

Elucidation of Electronic Transitions

UV-Vis spectroscopy provides information about the energy gaps between molecular orbitals, such as σ, π, n, σ, and π orbitals libretexts.orgshu.ac.ukazooptics.com. For compounds containing double bonds, like this compound's As=As bond, π→π* electronic transitions are often observed in the UV-Vis spectrum libretexts.orgazooptics.comlibretexts.org. These transitions occur when an electron in a bonding π orbital is excited to an antibonding π* orbital libretexts.orgazooptics.com. The wavelength at which maximum absorbance (λmax) occurs is characteristic of the molecule's electronic structure and can be influenced by factors such as conjugation and substituents libretexts.orglibretexts.org. Studies on this compound compounds and their radical ions have utilized UV-Vis spectroscopy to characterize their electronic properties researchgate.netchemistryviews.orgnih.govresearchgate.net. For instance, UV-Vis spectroscopy was used to characterize this compound radical anions and cations, providing insights into their electronic nature chemistryviews.orgnih.govresearchgate.net.

Correlation with Theoretical Predictions

Experimental UV-Vis spectra are frequently correlated with theoretical predictions obtained from computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) researchgate.netnih.govresearchgate.netni.ac.rsnih.govuu.nlresearchgate.net. These calculations can predict the wavelengths and intensities of electronic transitions, helping in the assignment of observed absorption bands to specific electronic excitations researchgate.netni.ac.rsnih.govresearchgate.net. Comparing experimental UV-Vis data with theoretical results provides a deeper understanding of the electronic structure and bonding in this compound compounds researchgate.netnih.govresearchgate.net. DFT calculations have been used to understand the electronic nature of diarsenes and their radical ions, complementing spectroscopic characterization researchgate.netnih.gov.

X-ray Diffraction Methodologies

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction (SC-XRD), is a fundamental technique for determining the precise three-dimensional structure of crystalline compounds researchgate.netnih.govchem960.comrsc.org. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the positions of atoms within the unit cell can be determined, providing detailed information about bond lengths, bond angles, and molecular geometry researchgate.netnih.gov.

For this compound compounds, SC-XRD has been instrumental in confirming their molecular structures and the presence of the As=As double bond researchgate.netnih.govchem960.comrsc.org. This technique allows for the direct visualization of the arrangement of this compound molecules in the solid state researchgate.netnih.gov. SC-XRD has been used to characterize various this compound derivatives, including neutral diarsenes, radical ions, and dications, providing crucial structural parameters researchgate.netchemistryviews.orgnih.gov. For example, SC-XRD was used to characterize the first isolated this compound radical anion, confirming its structure chemistryviews.org. It has also been applied to study this compound complexes and their interactions uni-regensburg.deuni-regensburg.de.

Research findings often combine SC-XRD data with spectroscopic results and theoretical calculations to gain a comprehensive understanding of this compound's properties. For instance, studies have characterized diarsenes using a combination of NMR, EPR, IR, UV-Vis spectroscopy, and SC-XRD, supported by DFT calculations researchgate.netnih.gov.

Here is a table summarizing some spectroscopic and structural characterization techniques applied to this compound compounds based on the provided information:

TechniqueInformation ProvidedRelevant Sections
Infrared (IR) SpectroscopyIdentification of vibrational modes, e.g., As-H stretches.6.3, 6.3.1
Raman SpectroscopyIdentification of vibrational modes, e.g., As-H stretches.6.3, 6.3.1
UV-Vis SpectroscopyElectronic transitions (e.g., π→π*), electronic structure.6.4, 6.4.1
X-ray Diffraction (SC-XRD)Molecular structure, bond lengths, bond angles, crystal packing.6.5

This compound and its derivatives have been characterized using a combination of spectroscopic and diffraction methods. For example, a study on gallium-substituted diarsenes utilized SC-XRD for structural characterization uni-giessen.de. The parent this compound, HAs=AsH, has also been considered in theoretical studies exploring its structure and spectroscopic properties researchgate.netx-mol.net.

Single Crystal X-ray Diffraction for Solid-State Structures

SC-XRD has been successfully applied to characterize the solid-state structures of various this compound derivatives and complexes. For instance, the structure of a carbene-coordinated this compound, [L(MeO)GaAsAs(MeNHC)Ga(OMe)L], has been determined by SC-XRD, providing detailed information about the arrangement of atoms in the crystal lattice researchgate.net. Similarly, the structure of the first isolable this compound radical anion, [K(18c6)(THF)][(MesTerAs)₂], was characterized using X-ray diffraction analysis, confirming its molecular structure chemistryviews.org. SC-XRD studies on complexes containing the parent this compound HAs=AsH as a ligand, such as [{Fe(CO)₄}(η²-As₂H₂)], have also been reported, revealing the coordination mode and structural parameters of the coordinated this compound molecule nih.gov. These studies provide direct experimental evidence for the connectivity and geometry of this compound units within crystalline materials.

Analysis of Coordination Modes and Structural Distortions

SC-XRD is invaluable for analyzing the coordination modes of this compound ligands in metal complexes and identifying any resulting structural distortions. This compound can act as a ligand, coordinating to metal centers through its arsenic atoms. Different coordination modes, such as η² coordination where the As=As double bond interacts with the metal center, have been observed and characterized by SC-XRD nih.govuni-regensburg.denih.gov. Analysis of bond lengths and angles within the this compound ligand and the coordination sphere provides insights into the nature of the metal-ligand interaction and its influence on the this compound's electronic structure and geometry. For example, in some this compound complexes, the As-As bond length can be elongated compared to that in the free this compound, suggesting a reduction in bond order upon coordination nih.gov. Distortions in the coordination geometry around the metal center or within the this compound ligand itself can also be quantified using SC-XRD data, revealing the flexibility and structural adaptability of this compound in different chemical environments uni-due.de. Studies have shown that attractive London dispersion interactions between substituents can influence the stability and electronic structures of Ga-substituted this compound complexes uni-giessen.de.

Mass Spectrometry (MS) for Molecular Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is a powerful tool for the identification and characterization of molecules, including this compound compounds and their fragments nih.govmdpi.comresearchgate.netopenreview.net.

MS is frequently used to confirm the molecular weight of synthesized this compound derivatives and complexes. Techniques such as Electron Ionization (EI) MS or Electrospray Ionization (ESI) MS can generate molecular ions or characteristic fragment ions that help in identifying the compound. For instance, in the study of a parent this compound complex [{Fe₂(CO)₈}AsH{Cr(CO)₅}], the EI mass spectrum showed a molecular ion peak, confirming the molecular weight of the complex nih.gov. MS can also be used to analyze fragmentation patterns, which provide structural information about the molecule. By analyzing the masses of the fragment ions, researchers can deduce the connectivity of atoms and the presence of specific functional groups within the this compound compound. This is particularly useful for characterizing new or unstable this compound species.

Computational Chemistry and Theoretical Modeling of Diarsene Systems

Quantum Chemical Methods for Electronic Structure

Quantum chemical methods are essential for characterizing the structural and electronic properties of diarsenic hydrides, including diarsene isomers. researchgate.net These methods provide a theoretical framework to understand the bonding and stability of these compounds.

Density Functional Theory (DFT) Approaches

DFT is a widely used computational method that focuses on the electron density of a system to determine its properties. taylor.eduwikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying various aspects of this compound chemistry. nih.gov DFT calculations have been employed to elucidate the electronic structure and bonding situation in this compound complexes, often describing the bonding mode using models like the Dewar-Chatt-Duncanson model. nih.govnih.govd-nb.info

The accuracy of DFT calculations is significantly influenced by the choice of the exchange-correlation functional and the basis set used to represent the electronic wave function. nih.gov Different functionals and basis sets can lead to variations in predicted properties. Studies on diarsenic hydrides have evaluated the accuracy of various DFT and MP2 levels using different basis sets. researchgate.net For instance, the B97D functional has shown good performance in reproducing experimental frequencies with only slight differences observed between cc-pVnZ and aug-cc-pVnZ basis sets (n=D, T). researchgate.net The selection of appropriate functionals and basis sets is crucial for obtaining reliable results for this compound systems. researchgate.netamazonaws.com

DFT calculations are valuable for analyzing the spin density distribution in radical species involving this compound. rsc.orgresearchgate.netresearchgate.net This analysis helps in understanding the location of unpaired electrons and their involvement in bonding and reactivity. For example, DFT calculations on a this compound radical anion revealed unpaired spin density residing in the antibonding π*-orbital, with involvement of the coordinating ligands. rsc.org Spin density distribution is a key parameter in understanding the magnetic behavior of radical species. csic.es Visualizing spin density from DFT calculations can be done using software that processes the output files from quantum chemistry programs. researchgate.net

DFT can be used to predict the redox potentials of chemical species, including those involving this compound. americanelements.com Computational schemes based on DFT have been developed and applied to estimate redox potentials, although challenges remain in accurately describing certain systems, such as organometallic species. mdpi.comnih.gov The choice of functional and the treatment of solvation effects are important factors influencing the accuracy of predicted redox potentials. mdpi.comnih.gov

Ab Initio Waveform Methods (e.g., CCSD(T))

Ab initio methods, such as Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)), are a class of computational techniques that aim to solve the electronic Schrödinger equation from first principles without empirical parameters. wikipedia.orgucsb.edu These methods are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where electron correlation is significant. wikipedia.orgucsb.edu CCSD(T) is often considered a "gold standard" for its accuracy in calculating energies and geometries for relatively small molecules. ucsb.eduarxiv.org

High-level ab initio methods like CCSD(T) are employed to calculate energetic profiles for reactions and to determine the relative stability of different isomers of this compound and related species. amazonaws.comresearchgate.netx-mol.netosti.gov These calculations can provide accurate energy differences between various structures, including minima and transition states. For diarsenic hydrides, CCSD(T) calculations have been used to determine the relative stability of isomers, indicating, for example, that trans-HAsAsH is a global minimum among dihydrides. researchgate.net Energetic profiles calculated at high levels of theory, such as CCSD(T)/CBS, provide valuable insights into reaction mechanisms and isomerizations. researchgate.netresearchgate.net

Here is a summary of some computational findings regarding the relative energies of this compound isomers:

IsomerRelative Energy (kcal/mol) (vs trans)MethodBasis SetReference
trans-HAs=AsH0.0CCSD(T)cc-pVQZ-PP nsf.govnih.gov
cis-HAs=AsH2.7CCSD(T)cc-pVQZ-PP nsf.govnih.gov
vinylidene-like34.2CCSD(T)cc-pVQZ-PP nsf.gov
monobridged46.6CCSD(T)cc-pVQZ-PP nsf.gov
linear76.3CCSD(T)cc-pVQZ-PP nsf.gov

These calculations highlight the relative stabilities of different structural forms of this compound, providing a theoretical basis for understanding their potential existence and interconversion.

Accuracy Assessment for Spectroscopic Data

Assessing the accuracy of computational methods in reproducing experimental spectroscopic data is essential for validating theoretical models. For diarsenic hydrides, studies have evaluated the performance of different levels of theory, such as Density Functional Theory (DFT) and MP2, against experimental data from a training set of arsenic-bearing molecules. researchgate.net

Research indicates that the B97D functional shows good performance in reproducing observable frequencies, with minor differences depending on the basis set used (e.g., cc-pVnZ and aug-cc-pVnZ where n=D, T). researchgate.net Another functional, B2PLYP, combined with the aug-cc-pVTZ basis set and vibrational second-order perturbation theory (VPT2), has also demonstrated good agreement with experimental vibrational results. researchgate.net

It is important to note that a simple comparison between experimental band maxima (ν(max)) and computed vertical transition energies (EV) without considering vibrational effects may not be an adequate measure of an electronic method's performance, as this can introduce systematic errors. nih.gov Comparing experimental and computed centers of gravity (M(1)) or 0-0 transition frequencies can provide more robust results. nih.gov

Multi-Reference Methods for Challenging Electronic Structures

For systems with complex electronic structures, such as those involving multiple bonds or radical character, multi-reference methods are often necessary to provide an accurate description. x-mol.net The Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is a high-level ab initio method frequently used for its accuracy in treating electron correlation. x-mol.net

Studies on diarsenic hydrides and related species, including this compound isomers and diarsenium cations (As₂H₃⁺), have utilized the CCSD(T) method, often in conjunction with large basis sets like cc-pVQZ-PP, which incorporate relativistic pseudopotentials for heavier elements like arsenic. researchgate.netx-mol.netacs.org This level of theory has been applied to determine relative stabilities and characterize the electronic structure of these challenging systems. researchgate.netacs.org

Multi-reference methods are particularly valuable when single-reference methods struggle to accurately describe the electron configuration, which can occur in molecules with significant diradical character or those undergoing bond breaking/formation.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a fundamental step in computational chemistry aimed at finding the lowest energy arrangement of atoms in a molecule, corresponding to stable structures (minima on the potential energy surface) or transition states (saddle points). lupinepublishers.comtaltech.eelibretexts.org Conformational analysis involves studying how molecular geometries are related to their corresponding energies and identifying different stable conformers. taltech.eemdpi.com

For this compound (As₂H₂) and its isomers, computational studies have explored various possible structures. Geometry optimization techniques are used to determine the precise bond lengths, bond angles, and dihedral angles of these isomers. lupinepublishers.com

Isomeric Stability and Relative Energetics

The relative stability of different this compound isomers (As₂H₂) has been a key area of computational investigation. Studies using high-level methods like CCSD(T)/CBS (Complete Basis Set) have shown that the trans-HAs=AsH isomer is the global minimum structure among the dihydrides. researchgate.netresearchgate.netresearchgate.net Other isomers, such as the cis-HAs=AsH and vinylidene-like (H₂AsAs) structures, are higher in energy. acs.orgnsf.gov

The relative energies of these isomers have been calculated using various DFT methods and compared to CCSD(T) results. While DFT methods can provide reasonable agreement, the predicted relative energies can vary depending on the functional used. acs.orgnsf.gov

For the protonated species, As₂H₃⁺, the vinylidene-like structure is predicted to be the lowest in energy, unlike the neutral this compound where the trans isomer is the most stable. acs.orgnih.gov

Table 1 presents typical relative energies for some As₂H₂ isomers based on computational studies.

IsomerRelative Energy (kcal/mol)Level of Theory
trans-HAs=AsH0.0CCSD(T)/CBS researchgate.netresearchgate.netresearchgate.net
cis-HAs=AsHHigher than transCCSD(T)/CBS researchgate.netresearchgate.netresearchgate.net
Vinylidene-likeHigher than transCCSD(T)/cc-pVQZ-PP nsf.gov
H₂AsAs (Triplet)Higher than transQCISD/LANL2DZdp acs.org

Note: Specific energy differences can vary slightly depending on the computational method and basis set used.

Transition State Characterization for Reaction Pathways

Computational chemistry is essential for characterizing transition states, which represent the highest energy points along a reaction pathway connecting reactants and products. smu.edugoogle.comims.ac.jp Identifying and characterizing transition states provides crucial information about reaction mechanisms and energy barriers. nih.govnih.gov

For this compound systems, transition state calculations can elucidate pathways for isomerization or reactions involving this compound as a reactant or product. These calculations typically involve optimizing the geometry of the transition state structure, which can be challenging as it corresponds to a saddle point on the potential energy surface with one imaginary vibrational frequency. libretexts.orggoogle.com

Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (QST2 or QST3 in Gaussian) can be used to locate transition states, often requiring only the reactant and product structures as input. google.comgaussian.com Other approaches involve providing a reasonable guess for the transition state geometry and optimizing it using specific algorithms. google.comumich.edu

Computational studies have investigated transition states for unimolecular rearrangement routes and internal rotational barriers in related arsenic hydrides. researchgate.netresearchgate.net While specific transition state data for simple this compound isomerization (e.g., trans to cis) were not explicitly detailed in the search results, the methodologies described are applicable to such systems.

Bonding Analysis Tools

Understanding the nature of chemical bonds in this compound and its complexes is crucial for explaining their properties and reactivity. Computational tools provide various approaches to analyze bonding. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a widely used computational method to describe the electronic structure of molecules in terms of localized bonds and lone pairs, corresponding to the Lewis structure picture. ethz.chnumberanalytics.comfaccts.deuni-muenchen.de It transforms the molecular wave function into a set of natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and ultimately, natural bond orbitals (NBOs). uni-muenchen.de

NBO analysis provides insights into bond characters (sigma and pi), bond orders (e.g., Wiberg bond indices), and the presence of donor-acceptor interactions (delocalization corrections) that go beyond the idealized Lewis structure. researchgate.netacs.orgresearchgate.netnumberanalytics.comuni-muenchen.de

For this compound and diarsenic hydrides, NBO analysis has been applied to characterize the arsenic-arsenic bond. Studies have reported sigma and pi bond characters and calculated Wiberg bond indices (WBIs) to quantify the bond order. researchgate.netacs.orgresearchgate.netnsf.gov For the trans and cis isomers of As₂H₂, WBIs are typically close to 2.0, consistent with a double bond. acs.orgnsf.gov In protonated species like As₂H₃⁺, the As-As WBI can be significantly lower, indicating a reduction in double bond character depending on the isomer. acs.orgnih.gov NBO analysis can also reveal the influence of substituents or coordination on the bonding within this compound complexes. nih.gov

Bond Order Index Calculations

Bond order is a fundamental concept in chemistry that describes the number of chemical bonds between two atoms. Computational methods, such as Natural Bond Orbital (NBO) analysis and the calculation of Wiberg bond orders, are used to characterize the nature and strength of the As-As bond in this compound and its derivatives. researchgate.netnsf.govwikipedia.org The Pauling bond order concept, which correlates bond order with bond distance, can also be applied, although the calculated values depend on the chosen reference system. uni-muenchen.de

Studies on diarsenic hydrides have characterized the diarsenic bonds using bond order index analyses. researchgate.net For instance, the linear As₂H₂ structure has been predicted to have a Wiberg bond order of 2.31, indicating a significant double bond character. nsf.gov In coordinated this compound complexes, DFT calculations have shown that the As=As double bond character can be preserved, even when acting as a side-on coordinated ligand. d-nb.info

The As-As bond distances in this compound and its complexes can provide insights into bond order. For example, As-As bond lengths in a this compound complex were found to be elongated (2.321-2.458 Å and 2.378-2.409 Å) compared to the non-coordinated complex (2.312 Å), consistent with changes in bonding upon coordination. uni-regensburg.de

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational frequencies and electronic spectra. chemrxiv.orgresearchgate.netmdpi.comarxiv.org These predictions can aid in the experimental identification and characterization of this compound and its isomers.

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using DFT or post-Hartree-Fock methods, provide theoretical infrared and Raman spectra. researchgate.netresearchgate.netwisc.eduarxiv.org These calculations are essential for confirming optimized structures as true minima on the potential energy surface (absence of imaginary frequencies) or identifying transition states (one imaginary frequency). libretexts.org

For this compound isomers (As₂H₂), analogous vibrational results are obtained computationally. nsf.gov The accuracy of these calculations depends on the chosen functional and basis set. researchgate.netresearchgate.netarxiv.org For instance, the B97D functional has shown good performance in reproducing observable frequencies for arsenic-bearing molecules. researchgate.net Vibrational second-order perturbation theory (VPT2) can be used to rationalize vibrational results and achieve better agreement with experimental data. researchgate.netresearchgate.net

In a study of a deuterated this compound complex ([{Fe(CO)₄}(η²-As₂D₂)]), the infrared spectrum showed signals for the CO ligands that were in agreement with calculated values. d-nb.info Additionally, a new absorption attributed to the As-D vibration was observed, which was in line with the expected shift due to the mass difference between hydrogen and deuterium (B1214612), further supporting the accuracy of computational predictions. d-nb.info

Electronic Absorption and Emission Spectra Simulations

Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), are used to simulate electronic absorption and emission spectra. chemrxiv.orgmdpi.comnih.gov These simulations predict the energies and intensities of electronic transitions, which can be compared to experimental UV-Vis spectroscopy. chemrxiv.orgmdpi.com

Theoretical prediction of electronic absorption spectra without experimental input is challenging but achievable through multiscale computational strategies that account for factors like temperature, solvent, and nuclear quantum effects. chemrxiv.org While calculating vertical excitation energies from optimized ground state minima can provide stick spectra, more sophisticated methods are needed to obtain spectral profiles that accurately reproduce experimental band shapes. mdpi.com

Comparing computed data to experimental electronic spectra requires careful consideration, as factors beyond the vertical transition approximation can influence spectral features. nih.gov However, computational analysis can reproduce key spectroscopic characterization data, as shown in studies of related dipnictogen species. acs.org

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for understanding the mechanisms of chemical reactions involving this compound, providing insights into reaction pathways, intermediates, and transition states. numberanalytics.comtum.dewayne.edu

Potential Energy Surface Mapping

Potential Energy Surfaces (PES) are fundamental concepts in computational chemistry that describe the energy of a molecular system as a function of its geometry. libretexts.orgwayne.eduiupac.orglibretexts.orgwikipedia.org Mapping the PES allows for the identification of stable species (minima) and transition states (saddle points) along a reaction pathway. libretexts.orgwayne.eduwikipedia.org

For reactions involving this compound, computational methods can be used to explore the PES and determine the energetically easiest route from reactants to products. wayne.edu This involves optimizing geometries of reactants, products, and potential transition states. libretexts.orgwayne.edu

Activation Barrier Determinations

Activation barriers represent the energy required to reach the transition state of a reaction, dictating the reaction rate. libretexts.orgcsbsju.edulibretexts.org Computational chemistry allows for the determination of these barriers by calculating the energy difference between the reactants and the transition state on the PES. libretexts.orgwayne.edulibretexts.org

The height and profile of the activation barrier separating reactants and products on the PES are crucial for calculating reaction rates. wayne.edu Computational studies can reveal how different factors, such as the nature of substituents or the presence of catalysts, affect activation barriers and thus reaction kinetics. researchgate.netnih.gov For example, computational studies on related Wittig reactions involving arsenic have examined activation barriers to understand their kinetic feasibility. researchgate.net

Applications in Chemical Systems

Diarsene as a Precursor in Materials Synthesis (Chemical Role Only)

The use of molecular precursors in materials synthesis offers advantages such as atomic-level control over stoichiometry and homogeneous elemental dispersion in the resulting nanomaterials. rsc.org this compound and its derivatives have been explored in this context due to the presence of arsenic-arsenic bonds, which can be leveraged in the formation of arsenic-containing materials.

Single-Source Precursors for Nanoparticle Synthesis

Single-source precursors are molecular compounds that contain all the necessary elements in the desired stoichiometry for the target material, allowing for better control over the composition and structure of the synthesized nanoparticles. rsc.org While the direct use of parent this compound as a single-source precursor for nanoparticles is challenging due to its instability, complexes containing this compound ligands or related arsenic-arsenic bonds have been investigated. Research has explored the use of complexes with labile ligands and hydrogen substituents on phosphorus (a congener of arsenic) as single-source precursors for metal phosphide (B1233454) nanoparticles, demonstrating precise stoichiometry control. nih.gov This suggests a potential avenue for this compound-containing complexes in the synthesis of metal arsenide nanoparticles, provided suitable stable precursors can be designed. The concept involves the thermal decomposition of the precursor molecule, which breaks down into fragments that then nucleate and grow into nanoparticles. uni-regensburg.de

Role in Chemical Vapor Deposition (CVD) Processes

Chemical Vapor Deposition (CVD) is a widely used technique for depositing thin films of high-quality solid materials by the reaction or decomposition of gaseous precursors on a substrate surface. deptec.com, wikipedia.org, linde-amt.com The process involves introducing volatile precursors into a reaction chamber, where they react under controlled conditions (temperature, pressure, etc.) to form a solid film. deptec.com, linde-amt.com While traditional CVD often utilizes simple inorganic or organometallic compounds as precursors, the development of new liquid precursors with tailored properties is an active area of research to improve the convenience and control of the CVD process. harvard.edu Although specific examples of parent this compound (As₂H₂) being directly used in CVD were not found in the search results, the use of arsenic-containing precursors in CVD for the deposition of various arsenic-containing materials, such as gallium arsenide (GaAs) or indium arsenide (InAs), is well-established in the semiconductor industry. Diarsine (AsH₃), for instance, is a common arsenic precursor in Metalorganic Chemical Vapor Deposition (MOCVD). uni-regensburg.de The exploration of this compound derivatives or complexes as novel precursors for CVD could potentially offer advantages in terms of lower deposition temperatures or better control over film composition and morphology, similar to how other novel molecular precursors are being developed for CVD of metal oxides and mixed metal oxides. harvard.edu

Functional Ligands in Catalytic Cycles (Chemical Role Only)

Ligands play a crucial role in molecular catalysis by coordinating to a metal center and influencing its reactivity, selectivity, and stability. pnnl.gov this compound and its substituted forms can act as ligands, coordinating to transition metals and potentially participating in catalytic transformations. The bonding of the parent this compound HAs=AsH as a side-on bound ligand in an iron carbonyl complex has been reported, demonstrating its ability to coordinate to a metal center in an olefin-like fashion. nih.gov

Design Principles for Catalytic Applications

The design of effective ligands for catalysis involves tailoring their steric and electronic properties to optimize the catalytic cycle. escholarship.org, pnnl.gov Key design principles include influencing the coordination environment around the metal center, modulating the electron density at the metal, and in some cases, participating directly in the catalytic reaction through metal-ligand cooperation. osti.gov, pnnl.gov For this compound ligands, the presence of the arsenic-arsenic double bond and the electronic properties of any substituents would be critical factors in determining their behavior as ligands. Research into related pnictogen ligands (containing P, As, Sb, Bi) has explored the use of bulky substituents to kinetically stabilize reactive species. researchgate.net The ability of this compound to coordinate in a side-on fashion, similar to olefins, suggests it could be incorporated into ligand frameworks designed for transformations involving π-systems. nih.gov Understanding the bonding situation, such as described by the Dewar-Chatt-Duncanson model for the parent this compound iron complex, is crucial for rational ligand design. nih.gov

Current Challenges and Future Research Directions

Design and Synthesis of Novel Diarsene Architectures

A primary challenge in this compound chemistry is the synthesis and stabilization of the As=As double bond. Early successes relied on the use of extremely bulky substituents to kinetically protect the arsenic centers from further reactions. researchgate.net While effective, this approach can also mask the intrinsic reactivity of the this compound unit. Current research is therefore aimed at creating new this compound frameworks with more nuanced stabilization, allowing for greater functional diversity and reactivity. This includes the design of organometallic complexes where the this compound moiety is stabilized through coordination to metal centers, as well as the development of systems with electronic stabilization provided by specific ligand scaffolds. researchgate.net

A significant breakthrough in the field has been the synthesis of this compound systems that move beyond stabilization by sheer steric hindrance. A landmark achievement was the isolation of the parent this compound, HAs=AsH, a molecule first postulated in the 19th century. uni-regensburg.de This elusive compound was successfully synthesized and characterized as a bridging ligand between two bulky uranium metal fragments, and more recently as a side-on bound ligand in an iron carbonyl complex. uni-regensburg.de In these cases, the coordination to the metal centers provides the necessary stability to isolate and study the fundamental As=As unit without the influence of large organic substituents. Another major advance was the synthesis of the first this compound compound with an unsupported arsenic-arsenic double bond, which represented a critical step toward understanding the intrinsic properties of these systems. acs.org These achievements open the door to studying the unmodified reactivity and structural behavior of the this compound core.

The synthesis of chiral or asymmetric diarsenes represents a significant and largely unexplored frontier in the field. The development of such molecules, where stereochemistry is precisely controlled at the arsenic centers or within the ligand framework, is crucial for potential applications in areas like asymmetric catalysis. acs.org Currently, there are no established methods for the synthesis of enantiomerically pure this compound compounds.

The primary challenges lie in controlling the stereochemical environment around the relatively large and conformationally flexible arsenic atoms. Future progress will likely depend on adapting established principles of asymmetric synthesis. Potential strategies could involve:

Chiral Auxiliaries: Attaching a chiral group to the arsenic precursor, directing the formation of the As=As bond with a specific stereochemistry, and then removing the auxiliary.

Chiral Ligands: Using chiral ligand scaffolds that coordinate to the arsenic atoms and create a chiral environment, thereby influencing the stereochemical outcome of the this compound formation.

Chiral Catalysts: Developing catalytic systems that can mediate the formation of the As=As bond enantioselectively. acs.org

Successfully synthesizing asymmetric diarsenes would be a pivotal step, enabling the investigation of their chiroptical properties and their potential as chiral ligands in transition metal catalysis.

Advanced Understanding of Structure-Reactivity Relationships

A key area of ongoing research is the development of a comprehensive understanding of the relationship between the molecular structure of a this compound and its chemical reactivity. The nature of the substituents or coordinating ligands has a profound impact on the electronic properties and geometry of the As=As bond, which in turn dictates its behavior. For instance, coordination of N-heterocyclic carbene (NHC) ligands can stabilize the this compound unit and modulate its redox properties. researchgate.net

The oxidation state of the this compound core dramatically influences its structure. Oxidation of a neutral this compound to a radical cation and then to a dication leads to significant shortening of the As-As bond distance, indicating an increase in bond order. researchgate.net Conversely, reduction to a radical anion results in an elongation of the As=As bond. chemistryviews.org These changes in structure are directly correlated with changes in reactivity, with the radical ions exhibiting unique redox behavior, such as acting as single-electron reductants. chemistryviews.org

Compound TypeExample CompoundAs=As Bond Length (Å)Oxidation StateCitation(s)
Neutral this compound[L(MeO)GaAs]22.3780 researchgate.net
Carbene-Coordinated this compound[L(MeO)GaAsAs(MeNHC)Ga(OMe)L]2.3610 researchgate.net
This compound Radical Anion[K(18c6)(THF)][(MesTerAs)2]2.453-1 chemistryviews.org
This compound Radical Cation[L:AsAs:L]•+2.282+1 researchgate.net
This compound Dication[L:As=As:L]2+2.241+2 researchgate.net

This table presents representative data to illustrate trends; specific values vary between individual compounds.

Exploration of this compound in Emerging Chemical Fields

The unique properties of diarsenes make them attractive candidates for exploration in several emerging areas of chemistry.

Supramolecular Chemistry: this compound-containing organometallic complexes have been successfully employed as building blocks for the construction of complex supramolecular assemblies. For example, the complex [Cp2Mo2(CO)4(μ,η2‐As2)] has been used as a connector to link silver(I) ions, leading to the formation of unprecedented multinuclear coordination compounds and 1D or 2D hybrid polymers. This demonstrates the potential of this compound units to act as functional linkers in metal-directed self-assembly.

Materials Science: While still a nascent area of investigation, this compound-containing molecules hold potential for applications in materials science. By analogy with other heavy p-block elements like tin and phosphorus, incorporating the As=As unit into conjugated polymer backbones could lead to novel materials with interesting optoelectronic properties. uni-regensburg.ded-nb.info The development of stable, processable this compound-based polymers could yield new semiconductors or photophysically active materials. d-nb.info

Green Chemistry: The potential application of diarsenes in catalysis could align with the principles of green chemistry. If this compound complexes can be developed as efficient and selective catalysts, they could reduce energy consumption and waste generation in chemical processes. Furthermore, their demonstrated redox activity suggests a potential role in facilitating electron transfer reactions, which is fundamental to many catalytic cycles. chemistryviews.org

Integration of Advanced Computational and Experimental Methodologies

Modern this compound research relies heavily on the synergy between advanced experimental techniques and high-level computational methods. Experimental characterization provides definitive structural and spectroscopic data, while computational chemistry offers deep insights into electronic structure and bonding that are often inaccessible through experiments alone.

Experimental Techniques: Single-crystal X-ray diffraction is indispensable for determining the precise molecular structure, including critical parameters like As=As bond lengths and torsion angles. researchgate.net Spectroscopic methods such as UV/Vis and Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for characterizing the electronic properties of this compound radical ions, while NMR spectroscopy provides information about the structure in solution. researchgate.netchemistryviews.org

Computational Chemistry: Density Functional Theory (DFT) calculations have become a routine tool to complement experimental findings. DFT is used to predict molecular geometries, analyze the nature of the As=As bond, calculate HOMO-LUMO energy gaps, and determine the spin density distribution in radical species. researchgate.netresearchgate.net These calculations were instrumental in confirming the radical character centered on the arsenic atoms in the first isolated this compound radical anion and in understanding the electronic nature of this compound radical cations and dications. researchgate.netchemistryviews.org This integrated approach is essential for rationalizing observed reactivity and guiding the design of new this compound systems.

Prospects for Targeted Applications of this compound-Containing Compounds

The future of this compound chemistry will be defined by the successful translation of fundamental knowledge into targeted applications. Based on current research trajectories, several promising prospects are emerging.

The most developed application is the use of this compound complexes as functional building blocks in supramolecular chemistry and materials science . Their ability to act as ligands and linkers for metal ions allows for the rational design of coordination polymers and discrete assemblies with potentially novel electronic or host-guest properties.

Another significant prospect lies in harnessing their rich redox chemistry . The ability to form stable or isolable radical anions, radical cations, and dications suggests potential applications in redox catalysis or as components in redox-switchable materials. researchgate.netresearchgate.net The demonstrated ability of a this compound radical anion to act as a one-electron reductant is a key finding that could pave the way for its use in synthetic chemistry. chemistryviews.org While direct applications in catalysis are not yet established, the unique electronic environment of the As=As bond could be exploited to activate small molecules, a foundational concept in catalyst design. Future work will focus on designing this compound architectures where the reactivity of the arsenic centers is tuned for specific catalytic transformations.

Q & A

Q. What are the standard synthetic protocols for preparing diarsene complexes, and how can researchers optimize reaction conditions for stability?

this compound (As₂) complexes, such as [(C₅H₅)₂Mo₂(CO)₄(µ,η²-As₂)], are typically synthesized via ligand substitution reactions under inert atmospheres. Key parameters include temperature control (e.g., reflux in THF at 60°C), stoichiometric ratios of precursors (e.g., Mo-carbonyl complexes and As sources), and stabilizing agents to prevent oxidation. Optimization involves iterative testing of reaction times, solvent polarity, and post-synthesis purification (e.g., column chromatography). Stability can be enhanced by incorporating bulky ligands or low-temperature storage .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound structures?

  • Spectroscopy : IR spectroscopy identifies carbonyl stretching frequencies (1900–2100 cm⁻¹) to confirm Mo-CO bonding. NMR (¹H, ¹³C) elucidates ligand environments.
  • Crystallography : Single-crystal X-ray diffraction resolves As–As bond lengths (~2.4 Å) and coordination geometry. Pair distribution function (PDF) analysis supplements crystallographic data for amorphous phases.
  • DFT Calculations : Validate experimental bond distances and electronic configurations .

Q. How should researchers design experiments to investigate this compound's ligand behavior in organometallic assemblies?

  • Hypothesis : Test this compound’s ability to act as a bridging ligand in supramolecular systems.
  • Methods : Combine [(C₅H₅)₂Mo₂(CO)₄(µ,η²-As₂)] with Ag⁺ salts (e.g., AgPF₆) and organic N-donors (e.g., pyridine derivatives). Monitor self-assembly via UV-vis kinetics and characterize products using mass spectrometry and XRD .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and bonding behavior of this compound in supramolecular systems?

DFT models (e.g., B3LYP/def2-TZVP) calculate:

  • Electron Localization : Use the Electron Localization Function (ELF) to map As–As σ-bonding (ELF ≈ 0.8) and lone-pair regions.
  • Redox Activity : Predict oxidation states via Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps).
  • Validation : Compare computed vibrational spectra with experimental IR/Raman data to refine basis sets .

Q. What strategies resolve contradictions in reported this compound reactivity across experimental conditions?

  • Contradiction Analysis : Systematically vary parameters (e.g., solvent, temperature, counterions) to identify confounding factors.
  • Meta-Analysis : Aggregate data from heterogeneous studies using PRISMA guidelines, applying statistical tests (e.g., ANOVA) to assess significance of discrepancies.
  • Triangulation : Cross-validate results via XRD, EXAFS, and computational models .

Q. What are the challenges in modeling this compound’s redox behavior, and how can multi-method approaches address them?

  • Challenges : As₂’s high polarizability leads to basis-set dependency in DFT. Redox potentials are sensitive to solvation effects.
  • Solutions :
    • Combine DFT with multireference methods (e.g., CASSCF) for excited states.
    • Experimental validation via cyclic voltammetry (e.g., E₁/2 values in DMF) and XPS for oxidation states.
    • Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze bond critical points .

Q. How can researchers systematically identify understudied applications of this compound in catalysis or materials science?

  • Literature Mining : Use semantic search tools (e.g., Elsevier’s Knowledge Graphs) to map keyword co-occurrence (e.g., "this compound" AND "catalysis").
  • Gap Analysis : Apply SWOT frameworks to prioritize areas like asymmetric catalysis or conductive polymers.
    • Example: Screen this compound-Mo complexes for CO₂ reduction activity using controlled-potential electrolysis .

Methodological Frameworks

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

  • Feasible : Ensure access to As precursors and inert synthesis equipment.
  • Novel : Explore this compound’s role in non-classical bonding (e.g., δ-bonding in transition metal complexes).
  • Ethical : Adhere to hazardous material protocols for arsenic handling.
  • Relevant : Align with trends in main-group chemistry or green catalysis .

Q. What systematic approaches ensure rigorous data collection and analysis in this compound research?

  • Data Collection : Use standardized protocols (e.g., ISO guidelines) for spectroscopic measurements.
  • Bias Mitigation : Blind XRD analyses and peer validation of computational parameters.
  • Reproducibility : Publish raw crystallographic data (CIF files) and computational input files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.